z-glu-otbu
Description
The exact mass of the compound (S)-4-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJECGKAFPHEJQS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5891-45-2 | |
| Record name | Z-Glu-OtBu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Structure and Nomenclature
An In-Depth Technical Guide to Z-Glu-OtBu
This guide provides a comprehensive overview of N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (this compound), a crucial reagent in synthetic organic chemistry and drug development. It details the compound's structure, physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a derivative of the amino acid L-glutamic acid. Its structure is characterized by two key protecting groups:
-
Z-group (Benzyloxycarbonyl) : This group is attached to the α-amino group of the glutamic acid backbone. It serves to prevent the amino group from participating in unwanted side reactions during peptide synthesis.[1]
-
OtBu group (tert-butyl ester) : This group protects the α-carboxyl group of glutamic acid. The bulky tert-butyl group provides steric hindrance, preventing this carboxyl group from reacting out of turn.
It is important to distinguish this compound (CAS 5891-45-2), where the tert-butyl ester is on the α-carboxyl group, from its isomer, Z-Glu(OtBu)-OH (CAS 3886-08-6), where the tert-butyl ester is on the γ-carboxyl group.[1][2] This guide focuses on the former. The presence of these protecting groups allows for the selective formation of peptide bonds involving the unprotected γ-carboxyl group.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically supplied as a white crystalline powder.[2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5891-45-2 | |
| Molecular Formula | C17H23NO6 | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 81.0 to 85.0 °C | |
| Boiling Point | 522.6 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Conditions | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving the protection of the functional groups of L-glutamic acid. A general synthetic workflow is outlined below.
Experimental Protocol: General Synthesis
The synthesis involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. This process requires the use of an esterification catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent, and the final product is purified through filtration or extraction.
Caption: General workflow for the synthesis of this compound.
Applications in Peptide Synthesis
This compound is a valuable building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Its protected functional groups allow for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound, with its protected amino and α-carboxyl groups, can be incorporated into a growing peptide chain. The unprotected γ-carboxyl group is activated and coupled to the free amino group of the peptide-resin. Following this coupling step, the Z-group of the newly added glutamic acid residue is selectively removed (deprotection), revealing a new free amino group ready for the next coupling cycle. This iterative process of coupling and deprotection allows for the synthesis of a desired peptide sequence.
Caption: Simplified workflow of this compound in SPPS.
Safety and Handling
While this compound has low toxicity, it is important to handle it with care in a laboratory setting. Standard safety protocols should be followed, including the use of personal protective equipment to avoid contact with eyes and skin.
References
An In-depth Technical Guide to Z-Glu-OtBu: Chemical Properties and Stability
Introduction
N-α-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester, commonly abbreviated as Z-Glu-OtBu, is a crucial derivative of glutamic acid utilized extensively in peptide synthesis and other areas of organic chemistry.[1][2] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and a tert-butyl (OtBu) ester at the α-carboxyl group. This strategic protection allows for selective chemical transformations at the γ-carboxyl group, making it an invaluable building block in the synthesis of complex peptides and other bioactive molecules.[1][3] This guide provides a comprehensive overview of the chemical properties, stability, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] The presence of both hydrophobic protecting groups and a polar carboxylic acid functionality gives it an amphiphilic nature. Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₃NO₆ | |
| Molecular Weight | 337.37 g/mol | |
| Melting Point | 81.0 to 87.0 °C | |
| Boiling Point (Predicted) | 522.6 ± 50.0 °C at 760 mmHg | |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |
| pKa (Predicted) | 4.48 ± 0.10 | |
| Appearance | White to off-white crystalline powder/solid | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Insoluble in petroleum ether. | |
| Optical Activity | Consistent with the (S)-configuration |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
| Spectroscopy Type | Key Features | References |
| Infrared (IR) | Carbonyl stretches (1760-1665 cm⁻¹), aromatic C-H stretches (3100-3000 cm⁻¹) | |
| Mass Spectrometry (MS) | Molecular ion (m/z) at 337, fragmentation corresponding to the loss of the tert-butyl group. | |
| Nuclear Magnetic Resonance (NMR) | Aromatic signals, a singlet for the tert-butyl group, and multiplets for the glutamic acid backbone. |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. The compound is stable under recommended storage conditions.
Storage Recommendations:
-
Short-term: Store at 2-8°C. For use within one month, storage at -20°C is recommended.
-
Long-term: For periods up to 6 months, store at -80°C.
-
General: Keep in a dark, dry, and well-ventilated place in a tightly sealed container.
Chemical Stability and Reactivity:
-
The Z (benzyloxycarbonyl) group is stable to basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids.
-
The OtBu (tert-butyl ester) group is stable to a wide range of chemical conditions, including basic and nucleophilic environments, but is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality in deprotection is a key feature for its use in synthesis.
-
Avoid contact with strong oxidizing agents.
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of this compound are critical for its effective use.
1. Synthesis of this compound
One common method for the synthesis of this compound involves the esterification of Z-L-glutamic acid.
-
Reaction: Z-L-glutamic acid is reacted with isobutylene in the presence of an acid catalyst.
-
Procedure:
-
Dissolve Z-L-glutamic acid in a suitable organic solvent (e.g., dichloromethane).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Cool the mixture and bubble isobutylene gas through the solution until the reaction is complete, as monitored by TLC.
-
Work up the reaction mixture by washing with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
2. Selective Deprotection Protocols
The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal.
a) Cleavage of the Z-group (N-terminal deprotection)
The Z-group is typically removed by catalytic hydrogenation.
-
Reagents: this compound, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol.
-
Procedure:
-
Dissolve this compound in methanol in a reaction flask.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield H-Glu-OtBu.
-
b) Cleavage of the OtBu-group (C-terminal deprotection)
The OtBu group is removed under acidic conditions.
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., a 50% solution of TFA in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
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The crude product, Z-Glu-OH, can be purified by precipitation from a non-polar solvent like cold diethyl ether or by column chromatography.
-
3. Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is used in SPPS for the synthesis of protected peptide fragments.
-
Protocol for Coupling:
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Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in a suitable solvent like N,N-Dimethylformamide (DMF).
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Activation: In a separate vessel, activate this compound (e.g., 3 equivalents) with a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (3 equivalents) in DMF.
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Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
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Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
References
Synthesis and Purification of Z-Glu-OtBu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows.
Introduction
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester safeguards the α-carboxyl group of glutamic acid. This orthogonal protection scheme allows for selective deprotection and peptide bond formation, making it an essential reagent for the synthesis of complex peptides and peptidomimetics. This guide details the primary methods for its preparation and subsequent purification to achieve the high purity required for these applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the direct esterification of N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) with a source of tert-butyl groups. Below are detailed protocols for two primary synthetic strategies.
Synthesis via Transesterification with Tert-butyl Acetate
This method involves the acid-catalyzed transesterification of Z-Glu-OH with tert-butyl acetate.
Experimental Protocol:
-
In a suitable reaction vessel, suspend N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) in tert-butyl acetate.
-
Cool the mixture to 10°C with stirring.
-
Slowly add perchloric acid as a catalyst.
-
Allow the reaction to proceed at 10°C for 48 hours.
-
After the reaction is complete, cool the mixture to 0°C and quench with cold water.
-
The product is then extracted from the aqueous phase. The remaining tert-butyl acetate can be used as the extraction solvent.
-
Neutralize the organic layer with a sodium carbonate solution to a pH of 8-9.
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Wash the organic layer with a dilute sodium carbonate solution.
-
Separate the organic layer and concentrate it under reduced pressure to yield the crude product.
Synthesis via Reaction with Isobutene
This alternative method utilizes isobutene as the tert-butyl source in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Dissolve N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) in a suitable solvent such as tetrahydrofuran (THF).
-
Add catalytic amounts of BF3-Et2O and H3PO4 to the solution.
-
Introduce isobutene gas into the reaction mixture.
-
Maintain the reaction under controlled temperature and pressure until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
High purity of this compound is critical for its successful application in peptide synthesis. The primary method for purification is recrystallization.
Experimental Protocol:
-
Dissolve the crude this compound product in a minimal amount of a suitable hot solvent, such as ethanol.
-
Once fully dissolved, gradually add a less polar solvent, such as hexane, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize crystal precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethanol and hexane) to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.4 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 83-87 °C | |
| Optical Rotation | [α]²⁰/D -15° to -17° (c=0.5-2 mg/mL in methanol) |
Table 2: Synthesis and Purification Data
| Parameter | Transesterification Method | Isobutene Method | Purification |
| Starting Material | Z-Glu-OH | Z-Glu-OH | Crude this compound |
| Key Reagents | Tert-butyl acetate, Perchloric acid | Isobutene, BF3-Et2O, H3PO4 | Ethanol, Hexane |
| Typical Yield | Not explicitly stated | Not explicitly stated | High recovery of pure product |
| Purity (Post-purification) | >98% (typically) | >98% (typically) | >98% (typically) |
Mandatory Visualizations
The following diagrams illustrate the synthesis and purification workflows for this compound.
Caption: Synthesis workflows for this compound.
Caption: Purification workflow for this compound.
References
A Technical Guide to Z-Glu-OtBu Isomers for Researchers and Drug Development Professionals
Introduction: N-benzyloxycarbonyl-L-glutamic acid tert-butyl ester, commonly abbreviated as Z-Glu-OtBu, is a critical reagent in the fields of peptide synthesis and pharmaceutical development. As a dually protected amino acid, it offers strategic advantages in the construction of complex peptide sequences and as a key building block in the synthesis of therapeutic agents. This guide provides an in-depth overview of the two positional isomers of this compound: Z-L-glutamic acid α-tert-butyl ester and Z-L-glutamic acid γ-tert-butyl ester, detailing their chemical properties, synthesis protocols, and applications, with a focus on their role in modern drug discovery.
Core Concepts: Understanding the Isomers
The functionality of this compound is determined by the placement of the tert-butyl ester group on one of the two carboxylic acid moieties of glutamic acid, while the amine is protected by a benzyloxycarbonyl (Z) group. This results in two distinct isomers with different applications in chemical synthesis.
-
Z-L-glutamic acid α-tert-butyl ester (this compound): In this isomer, the tert-butyl group protects the α-carboxylic acid, leaving the γ-carboxylic acid free for reactions. This isomer is a crucial intermediate in the synthesis of several GLP-1 receptor agonists.
-
Z-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH): Here, the tert-butyl group protects the side-chain γ-carboxylic acid, while the α-carboxylic acid is available for peptide bond formation. This is a widely used building block in solid-phase and solution-phase peptide synthesis.[1]
Data Presentation: Physicochemical Properties
The key quantitative data for the two isomers are summarized in the table below for easy comparison.
| Property | Z-L-glutamic acid α-tert-butyl ester | Z-L-glutamic acid γ-tert-butyl ester |
| Synonyms | This compound, N-α-Cbz-L-glutamic acid α-tert-butyl ester | Z-Glu(OtBu)-OH, N-Cbz-L-glutamic acid 5-tert-butyl ester |
| CAS Number | 5891-45-2[2] | 3886-08-6 |
| Molecular Formula | C17H23NO6[2] | C17H23NO6[3][4] |
| Molecular Weight | 337.37 g/mol | 337.4 g/mol |
| Appearance | White to almost white solid | White to almost white powder or crystal |
| Melting Point | 81.0 to 85.0 °C | 83 to 87 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in methanol and ethanol |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are essential for their practical application. Below are representative protocols for each isomer.
Synthesis of Z-L-glutamic acid α-tert-butyl ester
This protocol is based on a multi-step synthesis strategy that has been disclosed in the patent literature for producing intermediates for GLP-1 receptor agonist drugs.
Step 1: Generation of Intermediate 1
-
L-glutamic acid-γ-methyl ester is reacted with a suitable solvent under acid catalysis to generate an intermediate where the α-amino group is available for subsequent protection.
Step 2: Cbz Protection to form Intermediate 2
-
Intermediate 1 is reacted with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) to protect the α-amino group, yielding the Cbz-protected intermediate 2.
Step 3: Hydrolysis to Intermediate 3
-
Intermediate 2 undergoes hydrolysis to generate intermediate 3.
Step 4: Hydrogenolysis to L-glutamic acid-α-tert-butyl ester
-
8.00 g of intermediate 3 (23.74 mmol) is added to a 250 mL reaction flask.
-
32 g of methanol is added, followed by 0.4 g of Pd/C catalyst.
-
The reaction is carried out under pressurized hydrogenation for 2 hours at a controlled temperature of 25-35°C.
-
Reaction completion is monitored by TLC.
-
The reaction mixture is filtered, concentrated, and crystallized from petroleum ether for 2 hours.
-
The resulting product is suction filtered and dried to obtain L-glutamic acid-α-tert-butyl ester.
Synthesis of Z-L-glutamic acid γ-tert-butyl ester
Several methods exist for the preparation of this isomer. One common approach involves the direct esterification of Z-L-glutamic acid.
Method 1: Acid-Catalyzed Esterification
-
In a 3000 mL three-neck flask, 2324 g of tert-butyl acetate and 73.5 g of glutamic acid are combined.
-
The mixture is stirred, and 160.8 mL of perchloric acid is slowly added.
-
The reaction proceeds at 10°C for 48 hours.
-
The reaction is then cooled to 0°C, and 1000 mL of water is added.
-
The product is extracted, and the organic layer is neutralized with Na2CO3 to a pH of 8-9.
-
The organic layer is washed, and the solvent is concentrated under reduced pressure to yield the product.
Method 2: Reaction with Isobutene
-
L-glutamic acid is reacted with isobutene in THF in the presence of catalytic BF3-Et2O and H3PO4 to obtain L-glutamic acid-5-tert-butyl ester.
Applications in Drug Development and Peptide Synthesis
The orthogonal protection scheme of this compound isomers, where the Z group can be removed by hydrogenolysis and the tert-butyl ester by acidolysis, provides chemists with precise control over synthetic strategies.
-
Z-L-glutamic acid α-tert-butyl ester is a pivotal building block in the synthesis of GLP-1 receptor agonists such as Liraglutide and Semaglutide. In these syntheses, the free γ-carboxylic acid of the glutamic acid moiety is acylated with a fatty acid, which is crucial for the drug's extended half-life in vivo.
-
Z-L-glutamic acid γ-tert-butyl ester is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS). It allows for the incorporation of a glutamic acid residue into a growing peptide chain, with its side chain protected to prevent unwanted reactions. The protected glutamic acid can be a part of bioactive peptides, pharmaceutical intermediates, and research peptides for structure-activity relationship studies.
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound isomers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5891-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. z-d-Glu(otbu)-oh | C17H23NO6 | CID 6992708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-tert-Butyl N-((phenylmethoxy)carbonyl)-L-glutamate | C17H23NO6 | CID 107472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Z-Glu-OtBu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu), a crucial protected amino acid derivative in peptide synthesis and pharmaceutical development. Due to the limited public availability of raw spectral data, this guide combines reported data with predicted values based on the compound's chemical structure. Detailed, standardized experimental protocols for acquiring such data are also provided.
Overview of this compound
This compound is a derivative of L-glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the alpha-carboxyl group is protected as a tert-butyl ester. This dual protection strategy allows for selective chemical manipulations at the side-chain carboxyl group during complex peptide synthesis.
-
Molecular Formula: C₁₇H₂₃NO₆
-
Molecular Weight: 337.37 g/mol [1]
-
Appearance: White crystalline powder[1]
-
CAS Number: 3886-08-6[2]
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The data presented here are predicted values, as experimental spectra are not publicly available. The predictions are based on standard chemical shift ranges for the functional groups present in this compound.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | m | 5H | Aromatic protons (Z-group) |
| ~ 5.40 | d | 1H | -NH- |
| ~ 5.12 | s | 2H | -CH₂-Ph (Z-group) |
| ~ 4.40 | m | 1H | α-CH |
| ~ 2.45 | t | 2H | γ-CH₂ |
| ~ 2.10 | m | 2H | β-CH₂ |
| ~ 1.45 | s | 9H | -C(CH₃)₃ (OtBu-group) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175.0 | Carboxylic acid C=O (side-chain) |
| ~ 171.5 | Ester C=O (OtBu-group) |
| ~ 156.0 | Urethane C=O (Z-group) |
| ~ 136.5 | Aromatic C (quaternary) |
| ~ 128.5 | Aromatic CH |
| ~ 128.2 | Aromatic CH |
| ~ 128.0 | Aromatic CH |
| ~ 82.5 | -C(CH₃)₃ (quaternary) |
| ~ 67.0 | -CH₂-Ph (Z-group) |
| ~ 54.0 | α-CH |
| ~ 31.5 | γ-CH₂ |
| ~ 28.0 | -C(CH₃)₃ |
| ~ 27.5 | β-CH₂ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. The data is based on characteristic absorption frequencies. An experimental spectrum has been recorded on a Bruker Tensor 27 FT-IR using a KBr pellet technique.[3]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (urethane) |
| 3300 - 2500 | O-H stretch (carboxylic acid, broad) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 3000 - 2850 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (tert-butyl ester) |
| ~ 1710 | C=O stretch (carboxylic acid and urethane, may overlap) |
| ~ 1520 | N-H bend (urethane) |
| 1250 - 1200 | C-O stretch (ester and carboxylic acid) |
| ~ 695 | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and a key fragment are reported.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Assignment |
| 338.1 | [M+H]⁺ (protonated molecular ion) |
| 337.1 | [M]⁺ (molecular ion) |
| 281.1 | [M - C₄H₈]⁺ or [M - 56]⁺ (loss of isobutylene) |
| 238.1 | [M - C₅H₉O₂]⁺ (loss of tert-butoxycarbonyl) |
| 108.1 | [C₇H₈O]⁺ (benzyl alcohol fragment) |
| 91.1 | [C₇H₇]⁺ (tropylium ion, characteristic of Z-group) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).
-
Shim the magnetic field to ensure homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a single-pulse experiment.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to obtain a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a larger spectral width (~220 ppm) and a significantly higher number of scans due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-150 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µM) in a suitable solvent for ESI, such as methanol or acetonitrile. Adding a small amount of formic acid (0.1%) can aid in protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
As the solvent evaporates, protonated molecules [M+H]⁺ are released and directed into the mass analyzer.
-
The mass-to-charge ratio (m/z) of the ions is recorded. For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation, and the m/z of the resulting fragments are detected.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility Characteristics of Z-Glu-OtBu: A Technical Guide for Researchers
Introduction
N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu) is a commonly utilized protected amino acid derivative in solid-phase peptide synthesis (SPPS). Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the tert-butyl (OtBu) ester on the side-chain carboxylic acid, necessitate its use in organic solvents. A thorough understanding of its solubility profile in common laboratory solvents is critical for efficient peptide coupling reactions, purification, and handling. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative and quantitative data, and a detailed experimental protocol for solubility determination.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-α-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester |
| Synonyms | Z-L-Glu-OtBu, Cbz-L-Glu-OtBu |
| CAS Number | 5891-45-2 |
| Molecular Formula | C17H23NO6 |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 81.0 to 87.0 °C[1][2] |
Qualitative and Quantitative Solubility Data
This compound exhibits solubility in a range of common organic solvents due to its protected and relatively nonpolar nature. The following table summarizes the available solubility data.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 200 mg/mL (592.82 mM)[3] | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[3] |
| Chloroform | CHCl₃ | Chlorinated | Soluble[1] | - |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | - |
| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | Ester | Soluble | - |
| Acetone | (CH₃)₂CO | Ketone | Soluble | - |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | Solutions are reported to be almost completely transparent. |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | - |
| Petroleum Ether | - | Nonpolar | Insoluble | - |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol describes the saturation shake-flask method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound like this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)
-
Analytical balance
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, cease shaking and allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered saturated solution with the solvent to a concentration within the range of the standard curve. Analyze the standard solutions and the diluted sample solution by HPLC.
-
Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations. Use the equation of the linear regression from the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
This technical guide provides essential solubility data and a robust experimental protocol for this compound. While qualitative data indicates broad solubility in many common organic solvents, quantitative determination, particularly in solvents frequently used for peptide synthesis and purification such as dichloromethane and ethyl acetate, is recommended for optimizing experimental conditions. The provided workflow offers a clear path for researchers to generate this valuable data in their own laboratories.
References
The Strategic Role of Z-Glu-OtBu in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity and yield. For trifunctional amino acids such as glutamic acid, which possesses a reactive γ-carboxyl group in its side chain, a robust protection strategy is essential. The orthogonally protected glutamic acid derivative, N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu-OtBu), serves as a cornerstone building block, particularly in solution-phase peptide synthesis (SPPS) and fragment condensation strategies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to support its effective application in research and drug development.
The core utility of this compound lies in its dual protecting groups, the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and the tert-butyl (OtBu) ester at the γ-carboxyl position. This arrangement offers an elegant orthogonal protection scheme. The Z group is stable to the acidic conditions required for OtBu removal and the basic conditions sometimes employed in peptide synthesis, but it is readily cleaved under neutral conditions via catalytic hydrogenation.[1] Conversely, the OtBu group is stable to the conditions of Z-group removal by hydrogenation but is labile to strong acids such as trifluoroacetic acid (TFA).[2] This differential lability allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications, providing chemists with precise control over the synthetic pathway.
Mechanism of Action
The strategic application of this compound in peptide synthesis revolves around the sequential and selective removal of its protecting groups to facilitate peptide bond formation in a controlled manner.
α-Amino Group Protection (Z-group)
The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a well-established urethane-type protecting group for amines.[3] It effectively masks the nucleophilicity of the α-amino group of glutamic acid, preventing its participation in undesired side reactions during the activation and coupling of the α-carboxyl group. The Z-group is typically stable to a wide range of reagents used in peptide synthesis but can be cleanly removed under mild conditions.
Deprotection of the Z-group: The most common method for Z-group cleavage is catalytic hydrogenation. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium formate), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. This deprotection occurs under neutral conditions, preserving acid-labile protecting groups like OtBu.
γ-Carboxyl Group Protection (OtBu-group)
The tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain, preventing it from forming amide bonds during the coupling of the α-carboxyl group. The steric bulk of the tert-butyl group also helps to minimize side reactions.
Deprotection of the OtBu-group: The OtBu group is highly susceptible to acidolysis. Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester oxygen, leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid.[3] The reactive tert-butyl cation is typically scavenged by reagents such as triisopropylsilane (TIS) or water to prevent unwanted alkylation of sensitive residues like tryptophan or cysteine.[4]
Quantitative Data Presentation
The efficiency of peptide synthesis utilizing this compound is dependent on the choice of coupling reagents and deprotection conditions. The following tables summarize quantitative data gathered from various sources.
| Coupling Method | Reagents | Typical Reaction Time | Typical Yield | Notes |
| Carbodiimide | EDC/HOBt | 12-24 hours | >90% | A classic and reliable method for solution-phase synthesis. HOBt is added to suppress racemization. |
| Uronium/Aminium Salt | HBTU/DIPEA | 4-6 hours | >95% | Faster and often more efficient than carbodiimide methods. |
| Deprotection Method | Reagent/Catalyst | Typical Reaction Time | Efficiency | Notes |
| Z-group Hydrogenolysis | 10% Pd/C, H₂ (balloon) | 2-4 hours | >95% | Clean deprotection under neutral conditions. |
| Z-group Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | 1-3 hours | High | Avoids the use of flammable hydrogen gas. |
| OtBu-group Acidolysis | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hours | >99% | Standard conditions for final deprotection in SPPS and solution-phase synthesis. |
Experimental Protocols
Protocol 1: Dipeptide Synthesis (Z-Glu(OtBu)-Phe-OMe) using EDC/HOBt
This protocol describes the coupling of this compound with L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) in solution.
Materials:
-
Z-Glu(OtBu)-OH
-
H-Phe-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
Procedure:
-
Preparation of the Amine Component: Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DIPEA (1.2 eq). Stir for 15 minutes to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Z-Glu(OtBu)-OH (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amine solution from step 1. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure Z-Glu(OtBu)-Phe-OMe.
Protocol 2: N-Terminal Deprotection (Z-group removal) by Catalytic Hydrogenation
This protocol describes the removal of the Z-group from a protected peptide.
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or Parr apparatus
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with nitrogen, followed by hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.
Protocol 3: Side-Chain Deprotection (OtBu-group removal) by Acidolysis
This protocol outlines the removal of the OtBu protecting group.
Materials:
-
OtBu-protected peptide
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Cold diethyl ether
Procedure:
-
Dissolve the OtBu-protected peptide in the freshly prepared cleavage cocktail.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the solution-phase synthesis of a dipeptide using Z-Glu(OtBu)-OH.
Caption: Orthogonal deprotection strategy for this compound in peptide synthesis.
Conclusion
This compound is a versatile and valuable building block in peptide synthesis, offering a robust orthogonal protection strategy that is particularly well-suited for solution-phase synthesis and the preparation of protected peptide fragments. A thorough understanding of its mechanism of action, coupled with the application of well-defined experimental protocols, enables researchers to effectively incorporate glutamic acid into complex peptide structures with high precision and control. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for scientists and drug development professionals, facilitating the efficient and successful synthesis of peptides for a wide range of applications.
References
The Strategic Advantage of Z-Glu-OtBu in Modern Peptide Synthesis: A Technical Guide
For immediate release:
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of N-α-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu). It details the key features, strategic advantages, and experimental considerations of this critical reagent in advanced peptide synthesis.
Executive Summary
This compound is a pivotal derivative of glutamic acid, engineered for precision and control in the complex landscape of peptide synthesis. Its design incorporates two distinct and strategically chosen protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and a tert-butyl (OtBu) ester at the α-carboxyl position. This unique combination offers an orthogonal protection scheme, a cornerstone of modern peptide chemistry, allowing for the selective deprotection and manipulation of the molecule. This attribute is invaluable for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, particularly in the construction of complex peptides and protected fragments for convergent synthesis strategies.
Core Features and Strategic Advantages
The primary advantage of this compound lies in the differential lability of its protecting groups. This "orthogonal" nature allows chemists to selectively remove one group while the other remains intact, affording precise control over the synthetic pathway.[1]
-
α-Amino Protection (Z-group): The benzyloxycarbonyl (Z) group is a well-established amino protecting group known for its stability under a variety of conditions, including the basic conditions used for Fmoc deprotection in SPPS.[1][2] It provides robust protection against racemization during the coupling activation step.[2][3] Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd/C), which preserves acid-labile protecting groups like OtBu.
-
α-Carboxyl Protection (OtBu-group): The tert-butyl ester is stable to the catalytic hydrogenation conditions used for Z-group removal. It is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This allows for the selective deprotection of the carboxyl group without affecting the Z-group.
This orthogonal scheme is particularly advantageous for:
-
Fragment Condensation: Synthesizing protected peptide fragments that can be purified and later coupled together in a convergent synthesis approach.
-
Complex Peptide Synthesis: Introducing specific modifications at different points in the peptide sequence with high selectivity.
-
Solution-Phase Synthesis: Offering a reliable protection strategy for multi-step solution-phase peptide assembly.
Physicochemical and Synthetic Data
The following tables summarize key properties and representative quantitative data for this compound and its application in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₆ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 81.0 to 85.0 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO |
| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry |
Data sourced from multiple chemical suppliers and databases.
Table 2: Representative Performance Data in Peptide Synthesis
| Parameter | Condition / Method | Typical Value |
| Coupling Efficiency | Standard SPPS coupling reagents (e.g., DIC/HOBt) | >98% |
| Z-Group Deprotection Yield | Catalytic Hydrogenation (H₂/Pd/C) in solution | Quantitative |
| OtBu-Group Cleavage Yield | TFA/TIS/H₂O (95:2.5:2.5) | >95% |
| Z-Group Stability to TFA | 1-2% TFA in DCM (for cleavage from hyper-acid sensitive resins) | Stable |
| OtBu-Group Stability to Piperidine | 20% Piperidine in DMF (for Fmoc deprotection) | Stable |
**
Key Experimental Protocols
The following are detailed methodologies for the key steps involving the use of this compound in a standard peptide synthesis workflow.
Protocol 1: Coupling of this compound onto a Resin-Bound Peptide (SPPS)
This protocol describes the manual coupling of this compound onto a solid support with a free N-terminal amine, as would be typical in an Fmoc-based SPPS strategy.
-
Resin Preparation: Swell the N-terminally deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Confirm the presence of free primary amines using a Kaiser test.
-
Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent like 1-Hydroxybenzotriazole (HOBt) in DMF. Add 3 equivalents of a carbodiimide coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the completion of the reaction with a Kaiser test (a negative result indicates complete coupling). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation (Solution-Phase)
This protocol is for the removal of the N-terminal Z-group from a peptide fragment in solution.
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on charcoal (Pd/C) catalyst, typically 10-20% by weight of the peptide.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.
Protocol 3: Cleavage of the OtBu-Group by Acidolysis
This protocol describes the removal of the OtBu protecting group, typically performed concurrently with cleavage from the resin in SPPS.
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger for the tert-butyl cations generated.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate to a small volume under a stream of nitrogen. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude, deprotected peptide.
Visualized Workflows and Relationships
The following diagrams illustrate the strategic use of this compound in peptide synthesis.
Caption: Orthogonal deprotection strategy of this compound.
Caption: SPPS workflow for incorporating a Z-protected amino acid.
Conclusion
This compound stands out as a highly versatile and strategic building block in peptide chemistry. Its orthogonal protecting groups provide the synthetic chemist with an exceptional degree of control, enabling the efficient construction of complex peptide architectures. The robust and well-documented protocols for its use, combined with its stability and high reactivity in coupling reactions, make it an indispensable tool for researchers in drug discovery and development. By leveraging the unique properties of this compound, scientists can push the boundaries of peptide design and synthesis.
References
A Comprehensive Technical Guide to the Safety and Handling of Z-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Z-Glu-OtBu (N-Carbobenzyloxy-L-glutamic acid 5-tert-butyl ester), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes.
Chemical Identification and Properties
This compound is a derivative of glutamic acid used as a protected amino acid in peptide synthesis.[1][2] Its chemical structure features a benzyloxycarbonyl (Z) protecting group on the amine and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid | |
| Synonyms | Z-L-glutamic acid 5-tert-butyl ester, Cbz-L-glutamic acid 1-tert-butyl ester | [3] |
| CAS Number | 3886-08-6 | |
| Molecular Formula | C17H23NO6 | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 81-87 °C | |
| Solubility | Soluble in methanol and ethanol; insoluble in petroleum ether. | |
| Boiling Point | 522.6 ± 50.0 °C at 760 mmHg | |
| Flash Point | 269.9 ± 30.1 °C | |
| Density | 1.2 ± 0.1 g/cm³ |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, with the potential for allergic skin reactions and respiratory irritation.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Experimental Safety Protocols
While specific experimental safety studies for this compound are not extensively published, the GHS classifications are derived from standardized testing protocols. The following are representative methodologies for assessing the hazards associated with this compound.
General Methodologies for Hazard Assessment:
-
Acute Dermal Irritation/Corrosion: Typically evaluated using OECD Guideline 404. The substance is applied to the skin of a test animal (commonly a rabbit), and the site is observed for erythema and edema over a period of up to 14 days.
-
Acute Eye Irritation/Corrosion: Assessed according to OECD Guideline 405. The substance is instilled into the eye of a test animal, and the cornea, iris, and conjunctiva are evaluated for adverse effects.
-
Skin Sensitization: Commonly determined using the Local Lymph Node Assay (LLNA) as described in OECD Guideline 429. This in vivo method measures the proliferation of lymphocytes in the draining lymph nodes of mice following exposure to the test substance.
-
Acute Inhalation Toxicity: Evaluated based on OECD Guideline 403. This involves exposing animals to the substance via inhalation and observing for adverse health effects and mortality.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools and prevent the build-up of electrostatic charge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is between 2-8°C. Some sources suggest storage at -20°C for long-term stability.
-
Keep away from strong oxidizing agents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended. In cases of insufficient ventilation, a self-contained breathing apparatus (SCBA) should be used. |
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use appropriate tools to carefully sweep or scoop the material into a suitable container for disposal.
-
For large spills, use a shovel to place the material into a convenient waste disposal container.
-
Avoid generating dust.
-
Prevent the material from entering drains or waterways.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. For large fires, water spray, fog, or foam can be used. Do not use a water jet.
-
Specific Hazards: Hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NOx).
-
Protective Equipment: Firefighters should wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled by a licensed professional waste disposal service.
Diagrams
Caption: Workflow for the safe laboratory handling of this compound.
Caption: Hazard and first aid response relationships for this compound.
References
Commercial Suppliers and Pricing of Z-Glu-OtBu: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of high-quality building blocks is paramount. Z-Glu-OtBu, a protected derivative of glutamic acid, is a key reagent in this field. This technical guide provides an in-depth overview of its commercial availability, pricing, and fundamental applications in solid-phase peptide synthesis (SPPS).
Understanding this compound and Related Compounds
This compound, chemically known as N-benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (CAS Number: 5891-45-2), is a derivative of glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group is protected as a tert-butyl (OtBu) ester. This strategic protection is crucial for its use in the stepwise assembly of peptide chains.[1][2]
It is important to distinguish this compound from a closely related compound, Z-Glu(OtBu)-OH (CAS Number: 3886-08-6), or N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester. In the latter, the tert-butyl ester protects the side-chain (γ) carboxyl group, leaving the α-carboxyl group free for coupling reactions.[3][4] Both compounds are utilized in peptide synthesis, and the choice between them depends on the specific strategy employed.
Commercial Availability and Pricing
A variety of chemical suppliers offer this compound and its related derivative, Z-Glu(OtBu)-OH. The pricing is subject to change and often depends on the quantity and purity of the compound. For up-to-date and bulk pricing, it is recommended to inquire directly with the suppliers.
Table 1: Commercial Suppliers and Indicative Pricing for this compound (CAS: 5891-45-2)
| Supplier | Catalog Number | Purity | Available Quantities | Indicative Price (USD) |
| BioCrick | BCC2778 | >98% | 5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg | $6 for 5mg (inquire for other quantities) |
| Synthonix | M68056 | >98% | 25g, 100g, 500g | $50 for 25g, $150 for 100g, $750 for 500g |
| ChemPep | 410704 | Not Specified | 5g | Inquire for price |
| Aapptec Peptides | AZE106 | Not Specified | Inquire for options | Inquire for price |
| Biosynth | FG41772 | Not Specified | Inquire for options | Inquire for price |
| TCI Chemicals | B4912 | >98.0% | Inquire for options | Inquire for price |
| ChemScene | CS-W008549 | ≥97% | Inquire for options | Inquire for price |
| GlpBio | GC17098 | >98.00% | Inquire for options | Inquire for price |
| Mimotopes Peptides | 6756 | 98.0% | 5g, 100g, 1kg, 5kg | Inquire for price |
| Wenxi Pharm | Not Specified | 99% | 1 Kilogram (Min. Order) | $139.00 - $210.00 / Kilogram |
| ChemicalBook | Multiple | Varies | Varies | Varies |
Table 2: Commercial Suppliers and Indicative Pricing for Z-Glu(OtBu)-OH (CAS: 3886-08-6)
| Supplier | Catalog Number | Purity | Available Quantities | Indicative Price (USD) |
| Sigma-Aldrich | CIAH987EF558 | 97% | 10g, 25g, 100g | $10.00 for 10g, $18.00 for 25g, $58.00 for 100g |
| Smolecule | S794519 | Not Specified | Inquire for options | Inquire for price |
| Aapptec Peptides | AZE107 | Not Specified | Inquire for options | Inquire for price |
| MedChemExpress | HY-W008326 | Not Specified | Inquire for options | Inquire for price |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the efficient and stepwise creation of peptides. The general principle of SPPS involves the attachment of the C-terminal amino acid to a solid resin support, followed by the sequential addition of N-α-protected amino acids.
The Z (benzyloxycarbonyl) group on this compound serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during peptide bond formation. The OtBu (tert-butyl) ester protects the α-carboxyl group. In the context of SPPS, the free side-chain carboxyl group of this compound would be activated for coupling to the N-terminus of the growing peptide chain on the resin.
Below is a generalized protocol for the incorporation of a this compound residue into a peptide chain using the Fmoc/tBu strategy, which is a common orthogonal protection scheme in SPPS.
Materials and Reagents:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Deprotection reagent (for subsequent removal of the Z-group, e.g., HBr in acetic acid or catalytic hydrogenation, though less common in standard Fmoc SPPS)
-
Washing solvents (DMF, DCM)
Protocol for Coupling this compound:
-
Resin Preparation: The peptide-resin with a deprotected N-terminus is swelled in a suitable solvent like DMF in a reaction vessel.
-
Activation of this compound: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin substitution) is dissolved in DMF. The coupling reagent (e.g., HBTU, ~1.95 equivalents) and a base (e.g., DIPEA, 3-4 equivalents) are added to activate the free carboxyl group of this compound. The solution is allowed to pre-activate for a few minutes.
-
Coupling Reaction: The activated this compound solution is added to the swelled peptide-resin. The reaction vessel is agitated at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the peptide bond.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates that all free primary amines have reacted.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
Deprotection of the Z-group:
The benzyloxycarbonyl (Z) group is typically removed by acidolysis (e.g., with HBr in acetic acid) or catalytic hydrogenolysis. However, in the context of Fmoc-based SPPS, the use of a Z-protected amino acid is less common for chain elongation due to the harsh conditions required for its removal, which can affect other protecting groups. It is more frequently employed in solution-phase synthesis or in specific strategies where its stability is advantageous. For standard SPPS, Fmoc-protected amino acids are the norm.
Visualization of the SPPS Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis, highlighting the incorporation of a protected amino acid like this compound.
Caption: A generalized workflow for a single cycle of solid-phase peptide synthesis.
References
Methodological & Application
Application Notes and Protocols: Deprotection Strategies for the Z and OtBu Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex drug molecules, the use of protecting groups is fundamental. These groups temporarily mask reactive functional moieties, allowing for selective transformations at other positions of a molecule. The benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl ester (OtBu) group for carboxylic acids are two of the most widely employed protecting groups due to their general stability and predictable reactivity under specific cleavage conditions.
The selection of an appropriate deprotection strategy is a critical step that can significantly impact the overall efficiency and success of a synthetic route. Factors such as the presence of other sensitive functional groups, the desired level of selectivity (orthogonality), and the scalability of the reaction must be carefully considered. These application notes provide a comprehensive overview of common and recently developed deprotection strategies for the Z and OtBu groups, complete with detailed experimental protocols, quantitative data for comparison, and mechanistic diagrams to aid in understanding and implementation.
Deprotection of the Benzyloxycarbonyl (Z) Group
The Z group is a robust protecting group for amines, stable to a wide range of reagents. Its removal is most commonly achieved by hydrogenolysis or under acidic conditions.
Key Deprotection Methodologies for the Z Group
Several methods are available for the cleavage of the Z group, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate's tolerance to the reaction conditions.
-
Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Z group deprotection.[1] It proceeds under neutral conditions, making it compatible with many other protecting groups and sensitive functionalities.[1] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1]
-
Catalytic Transfer Hydrogenolysis: A variation of catalytic hydrogenolysis, this method uses a hydrogen donor in situ, avoiding the need for handling gaseous hydrogen.[2] Common hydrogen donors include ammonium formate and cyclohexene.[2]
-
Acid-Mediated Cleavage: Strong acids can effectively cleave the Z group. A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH). This method is often used when catalytic hydrogenolysis is not feasible due to the presence of catalyst poisons (e.g., sulfur-containing compounds) or other reducible groups.
-
Lewis Acid-Mediated Cleavage: A milder, more selective acidic method involves the use of a Lewis acid in a fluorinated solvent. The combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective for Z group removal, even in the presence of other acid-sensitive groups.
Quantitative Data: Comparison of Z Group Deprotection Methods
| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | 1 - 16 h | >95% | Not suitable for substrates with sulfur or other reducible groups. |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | 1 - 4 h | 90-99% | Avoids the use of H₂ gas; reaction conditions are mild. |
| Acid-Mediated Cleavage | 33% HBr in Acetic Acid | 1 - 4 h | 85-95% | Harsh acidic conditions may not be suitable for all substrates. |
| Lewis Acid-Mediated Cleavage | AlCl₃, HFIP | 2 - 16 h | 90-98% | Offers high selectivity and functional group tolerance. |
Experimental Protocols for Z Group Deprotection
Materials:
-
Z-protected amine
-
10% Palladium on carbon (10 wt% of the substrate)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Z-protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Materials:
-
Z-protected amine
-
Ammonium formate (4 equivalents)
-
10% Palladium on carbon (10-20 wt% of the substrate)
-
Methanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve the Z-protected amine in methanol or DMF.
-
Add ammonium formate to the solution.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Stir the suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be further purified by extraction or chromatography to remove excess ammonium formate and other impurities.
Materials:
-
Z-protected amine
-
33% Hydrogen bromide in acetic acid
-
Anhydrous ether
-
Ice bath
Procedure:
-
Dissolve the Z-protected amine in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.
-
Collect the precipitate by filtration, wash with ether, and dry under vacuum.
Materials:
-
Z-protected amine
-
Anhydrous aluminum chloride (AlCl₃) (3 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Z-protected amine (1 equivalent) in HFIP.
-
Add AlCl₃ (3 equivalents) to the solution at room temperature.
-
Stir the resulting suspension at room temperature for 2 to 16 hours, monitoring the reaction by TLC or UPLC-MS.
-
After completion, dilute the reaction mixture with DCM.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Visualization of Z-Group Deprotection
Caption: Workflow for Z-group deprotection methods.
Caption: Mechanism of Z-group hydrogenolysis.
Deprotection of the tert-Butyl Ester (OtBu) Group
The OtBu group is a valuable protecting group for carboxylic acids, particularly in peptide synthesis, due to its stability in basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions.
Key Deprotection Methodologies for the OtBu Group
A variety of methods are available for OtBu deprotection, offering a range of selectivities and mildness.
-
Strong Acid-Catalyzed Cleavage: Trifluoroacetic acid (TFA) is a highly effective reagent for OtBu cleavage, often used in dichloromethane (DCM). While efficient, it can also cleave other acid-sensitive groups like Boc.
-
Lewis Acid-Catalyzed Cleavage: Lewis acids, such as zinc bromide (ZnBr₂), can selectively cleave OtBu esters in the presence of other acid-labile groups, offering a degree of chemoselectivity.
-
Radical-Mediated Cleavage: A newer, milder approach utilizes a triarylamminium radical cation, such as tris(4-bromophenyl)amminium radical cation (Magic Blue), in the presence of a silane. This method proceeds under neutral conditions and is compatible with a wider range of functional groups.
-
Thermal Cleavage: In some instances, OtBu esters can be cleaved by heating in the presence of a protic solvent, providing a reagent-free deprotection method.
Quantitative Data: Comparison of OtBu Group Deprotection Methods
| Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Strong Acid-Catalyzed Cleavage | TFA in DCM (1:1) | 0.5 - 5 h | >95% | Strong acid can cleave other acid-sensitive groups. |
| Lewis Acid-Catalyzed Cleavage | ZnBr₂ in DCM | 4 - 24 h | 70-95% | Offers selectivity in the presence of other acid-labile groups. |
| Radical-Mediated Cleavage | "Magic Blue", Triethylsilane in DCM | 1 - 4 h | 90-98% | Mild, neutral conditions with broad functional group tolerance. |
| Thermal Cleavage | Protic solvent (e.g., TFE, HFIP), heat | Several hours | Variable | Reagent-free, but requires elevated temperatures. |
Experimental Protocols for OtBu Group Deprotection
Materials:
-
OtBu-protected carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the OtBu-protected compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The crude product can be further purified by trituration with ether or by chromatography.
Materials:
-
OtBu-protected carboxylic acid
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the OtBu-protected substrate in DCM.
-
Add ZnBr₂ to the solution.
-
Stir the suspension at room temperature for 4 to 24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Materials:
-
OtBu-protected carboxylic acid
-
Tris(4-bromophenyl)amminium radical cation ("Magic Blue") (catalytic amount)
-
Triethylsilane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the OtBu-protected substrate in DCM.
-
Add a catalytic amount of "Magic Blue".
-
Add triethylsilane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the resulting carboxylic acid by standard chromatographic techniques.
Visualization of OtBu-Group Deprotection
Caption: Workflow for OtBu-group deprotection methods.
Caption: Mechanism of acid-catalyzed OtBu-group deprotection.
References
Application Notes and Protocols for the Incorporation of Z-Glu-OtBu into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu-OtBu) is a crucial building block in the synthesis of complex peptides.[1] Its unique orthogonal protection scheme, with the acid-labile tert-butyl (OtBu) ester safeguarding the side-chain carboxyl group and the hydrogenolysis- or strong acid-labile benzyloxycarbonyl (Z) group protecting the α-amino group, offers strategic advantages in Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.[2][3] This application note provides detailed protocols, quantitative data, and mitigation strategies for potential side reactions to guide researchers in the successful incorporation of this compound into intricate peptide sequences.
The this compound moiety is particularly valuable for:
-
Segment Condensation: The stable Z-group allows for the synthesis of protected peptide fragments that can be subsequently coupled in solution.[2]
-
N-terminal Modification: It serves as a stable protecting group during the elaboration of the peptide chain, preventing unwanted side reactions at the N-terminus.[1]
-
Bioactive Peptide Synthesis: It is a key component in the synthesis of various therapeutic peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1).
Data Presentation
Quantitative data for the incorporation of this compound is crucial for optimizing synthesis strategies. The following tables summarize key parameters.
| Parameter | Value/Condition | Remarks |
| Coupling Efficiency | ||
| General Z-amino acids | >98% | Dependent on coupling reagent and steric hindrance. Monitoring with a Kaiser test is recommended. |
| This compound with HATU/HCTU | High (often approaching quantitative) | HATU and HCTU are highly efficient coupling reagents, particularly for hindered couplings, leading to high crude peptide purity. |
| This compound with PyBOP | Good to High | A reliable and effective phosphonium salt-based reagent. |
| This compound with DIC/HOBt | Good | A cost-effective and widely used carbodiimide-based method. May require longer coupling times compared to uronium/phosphonium reagents. |
| Deprotection Conditions | ||
| Z-group (N-terminus) | Catalytic Hydrogenation (H₂/Pd/C) or Strong Acid (HBr/AcOH) | Standard procedures for Z-group removal in solution phase. |
| OtBu-group (Side-chain) | 95% Trifluoroacetic acid (TFA) | Standard condition for final cleavage and deprotection in Fmoc-SPPS. |
| Stability | ||
| Z-group to TFA | Stable to dilute TFA (e.g., 1-2%) | Allows for cleavage from hyper-acid sensitive resins while retaining the Z-group. |
| OtBu-group to Piperidine | Stable | Compatible with standard Fmoc deprotection conditions. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol details the manual coupling of this compound as the N-terminal residue onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Resin with N-terminally deprotected peptide
-
Coupling reagents: HATU, HCTU, PyBOP, or DIC/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a final Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM. Confirm the presence of free primary amines using a Kaiser test.
-
Amino Acid Activation:
-
For HATU/HCTU/PyBOP: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (2.9 equivalents), and an additive like HOBt or Oxyma (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
For DIC/HOBt: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-amino acids can sometimes be slower than Fmoc-amino acids.
-
Monitoring and Washing: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. Once complete, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups. The Z-group remains intact under these conditions.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Deprotection of the Z-Group
This protocol describes the removal of the N-terminal Z-group from a protected peptide fragment in solution.
Materials:
-
Z-protected peptide
-
Palladium on charcoal (10% Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen source (H₂ gas balloon or hydrogenator)
Procedure:
-
Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Evaporate the solvent from the combined filtrate under reduced pressure to obtain the N-terminally deprotected peptide.
Mandatory Visualization
Caption: Workflow for SPPS incorporation of this compound and subsequent processing.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the incorporation of this compound. Understanding and mitigating these is critical for obtaining a high-purity final product.
Pyroglutamate Formation
N-terminal glutamic acid residues are prone to cyclization to form pyroglutamic acid (pGlu), especially under acidic or basic conditions. This can occur during Fmoc deprotection or final cleavage.
Mitigation Strategies:
-
Optimized Deprotection: Use shorter Fmoc deprotection times with 20% piperidine in DMF.
-
Choice of Coupling Additive: The use of additives like HOBt can help suppress side reactions.
-
Controlled Cleavage: Perform the final TFA cleavage at room temperature for a controlled duration (2-3 hours).
-
Direct Incorporation of pGlu: For peptides requiring an N-terminal pyroglutamyl residue, it is often more efficient to directly couple a protected pyroglutamic acid derivative, such as Boc-pGlu-OH, in the final step.
Caption: Pathway of pyroglutamate formation from an N-terminal glutamic acid residue.
Other Potential Side Reactions
-
Aspartimide Formation: If the peptide sequence contains aspartic acid residues, aspartimide formation can be a significant side reaction, particularly during piperidine treatment. Using bulky protecting groups on the aspartic acid side chain or adding HOBt to the deprotection solution can minimize this.
-
Racemization: While the Z-group offers good protection against racemization, the choice of coupling reagent and conditions can influence the degree of epimerization. Fast and efficient coupling reagents like HATU and HCTU generally lead to less racemization.
-
Incomplete Coupling: Due to the steric hindrance of the Z-group, incomplete coupling can occur. This can be addressed by using highly efficient coupling reagents, double coupling, or extending the coupling time. Monitoring with the Kaiser test is essential.
Conclusion
The incorporation of this compound into complex peptide sequences is a powerful strategy for advanced peptide synthesis. By understanding the chemical properties of this building block, employing optimized protocols, and being aware of potential side reactions, researchers can successfully synthesize challenging peptide targets. The use of modern, highly efficient coupling reagents and careful monitoring of reaction completion are key to achieving high yields and purity. These application notes provide a comprehensive guide to aid in the successful implementation of this compound in peptide-based research and drug development.
References
Application Notes and Protocols for Z-Glu-OtBu in Drug Discovery and Development
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, commonly abbreviated as Z-Glu-OtBu, is a pivotal protected amino acid derivative used extensively in the fields of medicinal chemistry and drug development. Its unique structure, featuring two distinct and orthogonally removable protecting groups, makes it an exceptionally versatile building block for the synthesis of complex peptides, peptidomimetics, and other specialized molecules. The benzyloxycarbonyl (Z) group masks the α-amino group, while the tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain. This dual protection allows for precise, regioselective reactions, preventing unwanted side reactions and ensuring high yields of the desired product.[1] These characteristics are critical for developing novel therapeutic agents, from peptide-based drugs to advanced diagnostic tools.[2]
This document provides detailed application notes on the use of this compound in various facets of drug discovery, alongside specific experimental protocols and data relevant to researchers, scientists, and drug development professionals.
Application I: Cornerstone of Peptide and Peptidomimetic Synthesis
The primary application of this compound is as a monomer in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).[1] The orthogonal nature of the Z and OtBu protecting groups is central to its utility. The Z group is stable under acidic conditions used to remove the OtBu group and can be selectively cleaved by hydrogenolysis, while the OtBu group is stable to the conditions of Z-group removal but is readily cleaved by mild acids like trifluoroacetic acid (TFA).[3] This allows for controlled elongation of peptide chains and the site-specific modification of the glutamic acid side chain.
Key Uses:
-
Synthesis of Bioactive Peptides: Researchers utilize this compound to construct synthetic peptides for investigating protein structure and function or for developing new therapeutic agents such as enzyme inhibitors and antimicrobial peptides.
-
Development of Peptidomimetics: this compound is a key component in the synthesis of modified peptides with enhanced pharmacological properties. A notable example is in the synthesis of GLP-1 receptor agonists like Liraglutide, where a lipid tail is attached to a lysine residue via a glutamic acid linker, which can be derived from a precursor like γ-(Pal-Glu-OtBu). This modification enhances the drug's half-life and therapeutic efficacy.
Diagram 1: Orthogonal Protection Strategy of this compound
This diagram illustrates the core structure of this compound and the distinct chemical conditions required for the selective removal of its two protecting groups, highlighting the principle of orthogonal protection in peptide synthesis.
Caption: Orthogonal deprotection of this compound.
Application II: Synthesis of PET Imaging Agents
Glutamic acid derivatives are crucial for creating positron emission tomography (PET) imaging agents, particularly for targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer. The Glu-Urea-Lys motif is a common pharmacophore for high-affinity PSMA binding. This compound serves as a key starting material for synthesizing the glutamic acid portion of this motif, ensuring that the correct stereochemistry and functional group presentation are achieved for effective receptor targeting. The synthesis of these agents involves coupling the protected glutamic acid derivative with other components, followed by radiolabeling with a positron-emitting isotope like Fluorine-18 (¹⁸F).
Quantitative Data Summary: Radiosynthesis of PSMA-Targeted PET Agents
The table below summarizes representative data for the synthesis of a PSMA-targeted PET imaging agent, highlighting the efficiency of the radiolabeling process which follows the initial synthesis of the precursor molecule using building blocks like this compound.
| Parameter | Value | Reference |
| Radiochemical Yield | 28.7% | |
| Radiochemical Purity | >99% | |
| Total Synthesis Time | ~168 min | |
| Specific Activity | 48 ± 10 GBq/μmol |
Note: Specific activity data is from a similar ¹⁸F-labeled glutamine analogue, as specific values for the ¹⁸F-Glu-Urea-Lys agent were not detailed in the cited text.
Diagram 2: Logical Workflow for PSMA PET Agent Synthesis
This diagram outlines the conceptual steps for synthesizing a PSMA-targeted PET imaging agent, starting from the this compound building block.
Caption: Synthesis of a PSMA-targeted PET agent.
Application III: Development of Folate Analogues and PROTACs
-
Folate Analogues: Glutamic acid is a fundamental component of folic acid. This compound can be used as a starting material to synthesize folate analogues, which are designed to act as antifolates by inhibiting enzymes in the folate metabolic pathway. These compounds have applications in cancer chemotherapy.
-
PROTACs: Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. PROTACs are heterobifunctional molecules composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. As a versatile chemical building block, this compound and its derivatives can be incorporated into the synthesis of these linkers or as part of the ligand structures, providing chemical handles for conjugation and influencing the physicochemical properties of the final degrader molecule.
Application IV: Tool for Studying γ-Glutamyl Carboxylation
Gamma-glutamyl carboxylase (GGCX) is an enzyme that post-translationally modifies specific glutamate residues to γ-carboxyglutamate (Gla) in proteins, a critical step for the function of blood clotting factors. Synthetic peptides containing glutamic acid, created using this compound, can serve as substrates or tools to study the mechanism and inhibition of GGCX, aiding in the development of novel anticoagulants.
Experimental Protocols
The following section provides a representative protocol for the solution-phase synthesis of a dipeptide, Z-Glu(OtBu)-Phe-OMe, adapted from established methodologies for protected amino acids.
Objective: To synthesize the protected dipeptide Z-Glu(OtBu)-Phe-OMe using a carbodiimide-mediated coupling reaction.
Materials and Reagents:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Solvents for chromatography (Ethyl acetate, Hexanes)
Protocol for Dipeptide Synthesis: Z-Glu(OtBu)-Phe-OMe
-
Amine Salt Neutralization:
-
Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Stir this mixture at 0 °C for 20 minutes to form the active ester.
-
-
Coupling Reaction:
-
Add the activated this compound solution from step 2 to the neutralized H-Phe-OMe solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Z-Glu(OtBu)-Phe-OMe.
-
Deprotection Protocols
-
Z-Group Removal (Hydrogenolysis):
-
Dissolve the Z-protected peptide in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.
-
Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected peptide.
-
-
OtBu-Group Removal (Acidolysis):
-
Dissolve the OtBu-protected peptide in a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether and collect the solid by filtration or centrifugation.
-
Diagram 3: Experimental Workflow for Dipeptide Synthesis
This flowchart visualizes the key steps in the solution-phase synthesis of a dipeptide using this compound, from starting materials to the purified product.
References
Application Notes and Protocols for Enzymatic Reactions Involving Peptides Containing Z-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of enzymatic reactions involving peptides that incorporate the protected amino acid Z-Glu-OtBu (N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester). This document details protocols for two primary enzymatic transformations: the selective cleavage of the γ-tert-butyl ester (OtBu) protecting group and the enzymatic hydrolysis of peptide bonds in proximity to the this compound residue.
Enzymatic Cleavage of the γ-tert-Butyl Ester (OtBu) Group
The selective removal of the OtBu group is a critical step in peptide synthesis, particularly for strategies involving fragment condensation or the synthesis of peptides with sensitive modifications. Enzymatic deprotection offers a mild and highly selective alternative to harsh acidic conditions, preserving the integrity of other acid-labile protecting groups such as the benzyloxycarbonyl (Z) group.
Applicable Enzymes and General Considerations
Several hydrolases have been identified as effective catalysts for the cleavage of the tert-butyl ester from protected amino acids and peptides. Notably, esterases from Bacillus subtilis and lipase A from Candida antarctica have demonstrated high activity and selectivity.[1] Additionally, proteases such as Subtilisin A and Alcalase have been successfully employed for the selective hydrolysis of C-terminal tert-butyl esters of peptides.
Key Advantages of Enzymatic Deprotection:
-
Mild Reaction Conditions: Reactions are typically performed at or near neutral pH and moderate temperatures, minimizing side reactions.
-
High Selectivity: Enzymes can selectively cleave the tert-butyl ester while leaving other protecting groups, such as Z, Boc, and Fmoc, intact.[1]
-
Reduced Racemization: Enzymatic methods generally avoid the harsh acidic environments that can lead to racemization.
Quantitative Data Summary
The following table summarizes the reported yields for the enzymatic deprotection of various tert-butyl ester protected amino acids and peptides.
| Enzyme | Substrate Example | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bacillus subtilis esterase (BsubpNBE) | Z-GABA-O(t)Bu | Phosphate buffer/Toluene | 30 | 24 | >95 | Schmidt et al., 2005 |
| Candida antarctica lipase A (CAL-A) | Boc-Tyr-O(t)Bu | Phosphate buffer/Toluene | 30 | 24 | >95 | Schmidt et al., 2005 |
| Subtilisin A | Boc-Gly-Phe-Phe-Leu-OtBu | DMF/Phosphate buffer (pH 7) | 40 | 17 | >95 | WO2007082890A1 |
| Alcalase CLEA | Z-Val-X-OtBu (various X) | DMF/Phosphate buffer (pH 7) | 40 | 6 | High | WO2007082890A1 |
Experimental Protocols
This protocol is adapted from the general procedure described in patent WO2007082890A1.
Materials:
-
Peptide containing a C-terminal this compound moiety
-
Subtilisin A (soluble or immobilized)
-
Dimethylformamide (DMF)
-
0.1 M Phosphate buffer, pH 7.0
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Diethyl ether or methyl tert-butyl ether
-
HPLC system for reaction monitoring
Procedure:
-
Dissolve the peptide substrate (0.1 mmol) in 2.5 mL of DMF.
-
In a separate vessel, dissolve 5 mg of Subtilisin A in 2.5 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add the enzyme solution to the peptide solution.
-
Incubate the reaction mixture at 40°C with gentle agitation.
-
Monitor the reaction progress by HPLC until the desired substrate conversion is achieved (typically >95% within 6-24 hours).
-
Upon completion, add 10 mL of ethyl acetate to the reaction mixture.
-
Separate the aqueous phase.
-
Extract the organic phase twice with 5 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Precipitate the C-terminally deprotected peptide by adding cold diethyl ether or methyl tert-butyl ether.
-
Isolate the precipitate by filtration or centrifugation and dry under vacuum.
Note: If using an immobilized enzyme, the enzyme can be removed by filtration before the work-up procedure.
Enzymatic Cleavage of Peptide Bonds in Peptides Containing this compound
The presence of the this compound residue within a peptide chain can influence the susceptibility of adjacent peptide bonds to enzymatic hydrolysis by proteases. Understanding these effects is crucial for applications such as proteomics, peptide mapping, and the controlled enzymatic fragmentation of peptides.
Applicable Enzymes and Substrate Considerations
Endoproteinase Glu-C (from Staphylococcus aureus V8) is a serine protease that specifically cleaves peptide bonds at the C-terminal side of glutamic acid residues.[2][3][4] The specificity can be influenced by the buffer composition; in ammonium bicarbonate buffer (pH 7.8), cleavage is highly specific for glutamyl bonds, while in phosphate buffer (pH 7.8), cleavage can also occur at aspartyl bonds.
The bulky Z and OtBu protecting groups on the this compound residue may sterically hinder the access of the protease to the scissile peptide bond. Therefore, the efficiency of cleavage at the C-terminus of the this compound residue may be reduced compared to an unprotected glutamic acid residue. The N-terminal Z-group may also influence the overall conformation of the peptide substrate, potentially affecting cleavage at other sites.
Quantitative Data Considerations
| Parameter | Recommended Starting Range |
| Enzyme:Substrate Ratio (w/w) | 1:100 to 1:20 |
| Incubation Temperature | 37°C |
| Incubation Time | 2 - 24 hours |
| pH | 7.8 (for Glu-specific cleavage) |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific peptide substrates.
Materials:
-
Lyophilized peptide containing a this compound residue
-
Endoproteinase Glu-C (sequencing grade)
-
0.1 M Ammonium bicarbonate buffer, pH 7.8
-
Acetonitrile
-
Formic acid
-
LC-MS system for analysis
Procedure:
-
Reconstitute the lyophilized peptide in 0.1 M ammonium bicarbonate buffer (pH 7.8) to a final concentration of 1 mg/mL.
-
Reconstitute the lyophilized Endoproteinase Glu-C in deionized water to a stock concentration of 0.1 µg/µL.
-
Add Endoproteinase Glu-C to the peptide solution to achieve an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4-18 hours.
-
To stop the reaction, add formic acid to a final concentration of 0.1%.
-
Analyze the resulting peptide fragments by LC-MS to identify the cleavage sites.
Note: It is advisable to run a control reaction without the enzyme to account for any non-enzymatic peptide degradation. The efficiency of cleavage at the this compound residue should be compared to a control peptide containing an unprotected glutamic acid residue if possible.
Visualizations
Logical Workflow for Enzymatic Deprotection of a C-Terminal OtBu Group
Caption: Workflow for enzymatic OtBu deprotection.
Glutamate Receptor Signaling Pathway
Caption: A simplified glutamate signaling pathway.
References
Application Notes and Protocols for Monitoring Z-Glu-OtBu Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Cbz-L-glutamic acid γ-tert-butyl ester (Z-Glu-OtBu) is a crucial building block in peptide synthesis, particularly in the solution-phase and solid-phase synthesis of complex peptides and peptidomimetics. The successful incorporation of this amino acid derivative is paramount for the integrity and yield of the final product. Incomplete or inefficient coupling reactions can lead to the formation of deletion sequences and other impurities that are often challenging to remove during purification. Therefore, robust analytical monitoring of the coupling reaction is essential to ensure its completion and to optimize reaction conditions.
This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the progress of this compound coupling reactions: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, qualitative colorimetric tests for solid-phase synthesis are described.
Analytical Techniques Overview
A multi-pronged approach to reaction monitoring provides the most comprehensive understanding of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method to track the consumption of starting materials and the formation of the product. By analyzing aliquots of the reaction mixture over time, the percentage conversion can be accurately determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ or at-line monitoring of the reaction. It provides structural information and can be used to quantify the relative amounts of starting materials and products by integrating specific, well-resolved proton signals.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is highly sensitive and ideal for confirming the identity of the product and detecting any side products. It is primarily a qualitative tool for reaction monitoring but can be used semi-quantitatively.
-
Qualitative Colorimetric Tests (for Solid-Phase Peptide Synthesis - SPPS): Tests like the Kaiser test are invaluable for a quick, qualitative assessment of the presence of free primary amines on the solid support, indicating whether the coupling reaction has gone to completion.
Quantitative Data Summary
The following table represents typical data obtained from HPLC monitoring of a this compound coupling reaction. The data illustrates the conversion of the starting material (an N-terminally deprotected peptide) to the coupled product over time.
| Reaction Time (minutes) | % Area of Starting Peptide (e.g., H-Ala-Resin) | % Area of Product (Z-Glu(OtBu)-Ala-Resin) | % Conversion |
| 0 | 100 | 0 | 0 |
| 30 | 45.2 | 54.8 | 54.8 |
| 60 | 15.7 | 84.3 | 84.3 |
| 90 | 5.1 | 94.9 | 94.9 |
| 120 | <1 | >99 | >99 |
Experimental Protocols
General Peptide Coupling Reaction
The following is a representative protocol for a solution-phase peptide coupling reaction using this compound.
Materials:
-
This compound
-
Amine component (e.g., H-Ala-OMe·HCl)
-
Coupling agent (e.g., EDC·HCl)[1]
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Solvent (e.g., Dichloromethane - DCM or N,N-Dimethylformamide - DMF)
Procedure:
-
Dissolve the amine component (1.0 eq) and DIEA (2.2 eq) in DCM.
-
In a separate flask, dissolve this compound (1.05 eq) and EDC·HCl (1.1 eq) in DCM.[1]
-
Add the this compound solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress using the analytical techniques described below.
Protocol 1: HPLC Monitoring
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA).[2]
-
If necessary, centrifuge the sample to remove any particulates before injection.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes. This should be optimized to achieve baseline separation of the starting materials and the product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm. The peptide bond absorbs at 214 nm, while the Z-group provides a chromophore that absorbs at 254 nm.
-
Injection Volume: 10-20 µL.
Data Analysis: Integrate the peak areas of the starting amine and the product at each time point. Calculate the percent conversion by the following formula: % Conversion = (Area of Product / (Area of Starting Amine + Area of Product)) * 100
Protocol 2: ¹H NMR Monitoring
Sample Preparation:
-
The reaction can be run directly in an NMR tube using a deuterated solvent (e.g., CDCl₃ or DMF-d₇).
-
Alternatively, at each time point, withdraw an aliquot of the reaction mixture, quench it, and prepare it for NMR analysis.
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at each time point.
-
Ensure the spectral window and resolution are sufficient to resolve key signals.
Data Analysis: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. Key signals to monitor include:
-
This compound (Starting Material):
-
Protons of the benzylic CH₂ of the Z-group (~5.1 ppm).
-
Protons of the tert-butyl group (~1.45 ppm).
-
α-CH proton of the glutamic acid residue.
-
-
Amine (Starting Material):
-
α-CH proton of the amino acid.
-
-
Product (e.g., Z-Glu(OtBu)-Ala-OMe):
-
Shifted signals for the α-CH protons of both amino acid residues.
-
Appearance of a new amide NH proton signal.
-
For quantitative analysis (qNMR), integrate a well-resolved signal for a proton unique to the product and a signal for a proton in a non-reacting internal standard or one of the starting materials. The ratio of these integrals will be proportional to the molar ratio of the species in the mixture.
Protocol 3: ESI-MS Monitoring
Sample Preparation:
-
At each time point, take a small aliquot of the reaction mixture.
-
Dilute the aliquot significantly with a suitable solvent (e.g., methanol or acetonitrile/water) compatible with ESI-MS.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Scan a mass range that includes the expected molecular weights of the starting materials and the product.
-
Expected Ions:
-
This compound: [M+H]⁺, [M+Na]⁺ (Expected m/z for [M+H]⁺ ≈ 338.16)
-
Product (e.g., Z-Glu(OtBu)-Ala-OMe): [M+H]⁺, [M+Na]⁺ (Expected m/z for [M+H]⁺ ≈ 423.21)
-
Data Analysis: Monitor the intensity of the ion corresponding to the starting amine and the ion corresponding to the product over time. The relative intensity can provide a semi-quantitative measure of reaction progress. The primary use is to confirm the formation of the desired product by its characteristic m/z.
Protocol 4: Qualitative Monitoring in SPPS (Kaiser Test)
This test is used to detect the presence of free primary amines on the solid support after a coupling step.
Procedure:
-
After the coupling reaction, take a small sample of the resin beads (1-5 mg).
-
Wash the beads thoroughly with DMF to remove any residual reagents.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120 °C for 3-5 minutes.
Interpretation:
-
Blue or purple beads: Indicates the presence of free primary amines, meaning the coupling is incomplete. Recoupling is necessary.
-
Yellow or colorless beads: Indicates the absence of free primary amines, suggesting the coupling is complete.
Visual Representations
Workflow for Monitoring a this compound Coupling Reaction
Caption: Workflow for monitoring this compound coupling reactions.
Decision Pathway for SPPS Monitoring
Caption: Decision pathway for SPPS based on Kaiser test results.
References
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using Z-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH) in the large-scale synthesis of peptides. This document outlines the rationale for its application, detailed experimental protocols for both solid-phase and solution-phase synthesis, and presents quantitative data to guide process optimization. A case study on the synthesis of an Enfuvirtide-like peptide fragment is included to illustrate its practical application in the manufacturing of complex therapeutic peptides.
Introduction: The Strategic Role of Z-Glu(OtBu)-OH in Peptide Synthesis
The chemical synthesis of peptides, particularly on a large scale for therapeutic applications, requires a robust and well-defined strategy for the protection of reactive functional groups on the amino acid building blocks.[1] Z-Glu(OtBu)-OH is a critical reagent in this context, offering a dual-protection scheme for glutamic acid, an amino acid frequently present in biologically active peptides.
The benzyloxycarbonyl (Z) group provides stable protection for the α-amino group, while the tert-butyl (OtBu) ester safeguards the γ-carboxyl group of the glutamic acid side chain.[2] This orthogonal protection strategy is highly advantageous as the two groups can be selectively removed under different conditions. The Z group is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr, whereas the OtBu group is labile to milder acids such as trifluoroacetic acid (TFA).[3][4] This differential stability allows for precise control over the peptide elongation process, minimizing side reactions and enhancing the purity and yield of the final product, which is crucial for industrial-scale manufacturing.[5] While the Fmoc/tBu strategy is more prevalent in modern solid-phase peptide synthesis (SPPS), the Z/tBu combination remains highly relevant, especially in solution-phase fragment condensation, a common strategy for the large-scale production of long peptides.
Case Study: Synthesis of an Enfuvirtide-like Peptide Fragment
Enfuvirtide is a 36-amino acid peptide therapeutic that inhibits the fusion of HIV-1 with host cells. Its large-scale synthesis is a landmark in industrial peptide chemistry and often employs a hybrid strategy involving the synthesis of peptide fragments on a solid support, followed by their condensation in solution. Glutamic acid residues are present in the Enfuvirtide sequence. While many modern syntheses of Enfuvirtide fragments utilize Fmoc-Glu(OtBu)-OH, the principles of side-chain protection and fragment condensation are directly applicable to the use of Z-Glu(OtBu)-OH.
Mechanism of Action: HIV-1 Fusion Inhibition by Enfuvirtide
Enfuvirtide's therapeutic effect is derived from its ability to interrupt the HIV-1 viral fusion process. The virus's entry into a host CD4+ cell is mediated by the viral envelope glycoprotein complex, which consists of gp120 and gp41. The process begins with the binding of gp120 to the CD4 receptor on the T-cell surface. This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4). The interaction with the coreceptor induces a significant conformational change in gp41, exposing a hydrophobic fusion peptide that inserts into the host cell membrane. Subsequently, two heptad repeat regions of gp41, HR1 and HR2, interact to form a six-helix bundle, pulling the viral and cellular membranes together and facilitating membrane fusion and viral entry.
Enfuvirtide is a synthetic peptide that mimics the HR2 region of gp41. It competitively binds to the HR1 region, preventing the formation of the six-helix bundle. This action effectively halts the fusion process before the viral and cellular membranes can merge, thus preventing the viral capsid from entering the host cell.
Experimental Protocols
The following protocols are representative of the large-scale synthesis of a peptide fragment containing glutamic acid, using Z-Glu(OtBu)-OH. These protocols are based on established principles of solid-phase and solution-phase peptide synthesis.
This protocol describes the manual synthesis of a protected peptide fragment on a resin support. For large-scale industrial production, this process is typically automated.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Z-Glu(OtBu)-OH
-
Other required Z- or Fmoc-protected amino acids with appropriate side-chain protection
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc deprotection)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Kaiser test kit
Protocol:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 1 kg of 2-CTC resin (1.6 mmol/g substitution) in 10 L of DCM in a suitable reaction vessel for 1 hour.
-
Drain the DCM.
-
In a separate vessel, dissolve 3 equivalents of the C-terminal Z-protected amino acid (relative to resin substitution) and 5 equivalents of DIPEA in DCM.
-
Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Chain Elongation (Exemplified with Z-Glu(OtBu)-OH addition):
-
Deprotection (if the preceding amino acid was Fmoc-protected): Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF and DCM. Confirm deprotection with a positive Kaiser test.
-
Activation of Z-Glu(OtBu)-OH: In a separate vessel, dissolve 3 equivalents of Z-Glu(OtBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF. Cool to 0°C and add 3 equivalents of DIC. Stir for 20 minutes.
-
Coupling: Drain the DMF from the resin and add the activated Z-Glu(OtBu)-OH solution. Agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling reaction with a Kaiser test (a negative result indicates completion). If incomplete, the coupling step can be repeated. Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
-
-
Cleavage of the Protected Peptide Fragment from the Resin:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 1% TFA in DCM.
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Neutralize the filtrate with a solution of 10% DIPEA in DCM.
-
Concentrate the solution under reduced pressure and precipitate the protected peptide with cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
This protocol describes the coupling of two protected peptide fragments in solution, a key step in the synthesis of long peptides like Enfuvirtide.
Materials and Reagents:
-
Protected N-terminal peptide fragment (with a free C-terminal carboxyl group)
-
Protected C-terminal peptide fragment (with a free N-terminal amino group, obtained after Z-group removal)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, saturated NaHCO₃, brine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
Protocol:
-
Preparation of the C-terminal Fragment (Z-group removal):
-
Dissolve the Z-protected C-terminal fragment in a suitable solvent (e.g., MeOH or DMF).
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC. Upon completion, filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the N-terminally deprotected fragment.
-
-
Fragment Coupling:
-
Dissolve the N-terminal fragment (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Stir at 0°C for 30 minutes to activate the carboxyl group.
-
In a separate flask, dissolve the deprotected C-terminal fragment (1.0 equivalent) in anhydrous DCM or DMF and add DIPEA (1.2 equivalents).
-
Add the activated N-terminal fragment solution to the C-terminal fragment solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by HPLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected peptide is then purified by large-scale chromatography (e.g., flash chromatography or preparative HPLC).
-
-
Side-Chain Deprotection (OtBu-group removal):
-
Dissolve the purified, fully protected peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Stir at room temperature for 2-4 hours.
-
Concentrate the mixture and precipitate the deprotected peptide with cold diethyl ether.
-
Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
-
-
Final Purification:
-
The crude deprotected peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of a peptide fragment using Z-Glu(OtBu)-OH. The data is illustrative and can vary based on the peptide sequence, scale, and specific process parameters.
Table 1: Reagents for a Representative Coupling Step (Z-Glu(OtBu)-OH)
| Reagent | Molar Equivalents (relative to resin capacity) | Purpose |
| Peptide-Resin | 1.0 | Growing peptide chain |
| Z-Glu(OtBu)-OH | 2.0 - 3.0 | Amino acid to be coupled |
| Coupling Agent (e.g., DIC) | 2.0 - 3.0 | Carboxyl group activation |
| Additive (e.g., HOBt) | 2.0 - 3.0 | Racemization suppression, improved coupling |
| Base (e.g., DIPEA) | 4.0 - 6.0 | Neutralization and catalysis |
Table 2: Typical Yield and Purity at Different Stages of Synthesis
| Synthesis Stage | Parameter | Typical Value | Method of Analysis |
| SPPS Fragment Synthesis | |||
| Coupling Efficiency per Step | Yield | > 99.5% | Kaiser Test / HPLC |
| Protected Fragment after Cleavage | Yield | 80 - 90% | Gravimetric / HPLC |
| Purity | 75 - 85% | HPLC | |
| Solution-Phase Condensation | |||
| Fragment Coupling | Yield | 70 - 85% | HPLC |
| Purified Protected Peptide | Purity | > 97% | HPLC |
| Final Product | |||
| Overall Yield (from first resin) | Yield | 25 - 40% | Gravimetric |
| Final Peptide Purity | Purity | > 99.0% | HPLC / Mass Spectrometry |
| Major Impurities | Content | < 0.1% each | HPLC / Mass Spectrometry |
Note: Yields are highly dependent on the length and sequence of the peptide. The values presented are typical for the synthesis of a 15-20 amino acid fragment and its subsequent coupling.
Conclusion
The use of Z-Glu(OtBu)-OH provides a robust and reliable method for the incorporation of glutamic acid into peptides during large-scale synthesis. Its orthogonal protecting group strategy allows for controlled, stepwise synthesis and is particularly well-suited for solution-phase fragment condensation, a key technique in the industrial manufacturing of complex therapeutic peptides like Enfuvirtide. By following well-defined protocols and optimizing reaction conditions, high yields and purities can be achieved, meeting the stringent requirements for pharmaceutical applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptides Using Z-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of peptides utilizing N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester (Z-Glu-OtBu). This versatile building block is particularly valuable in solution-phase peptide synthesis (SPPS) for the strategic incorporation of glutamic acid residues. The orthogonal protection scheme, with the Z-group on the α-amino group and the OtBu ester on the α-carboxyl group, allows for selective deprotection and chain elongation, making it a key component in the synthesis of complex peptides and peptide fragments.
Key Applications of this compound in Peptide Synthesis:
-
Fragment Condensation: this compound is instrumental in the synthesis of protected peptide fragments. These fragments can be purified to high homogeneity and then coupled in a convergent synthesis strategy to assemble larger, more complex peptides.
-
Bioactive Peptide Synthesis: The controlled incorporation of glutamic acid is crucial for the biological activity of many peptides. This compound allows for the precise placement of this residue within a peptide sequence.
-
Large-Scale Synthesis: Solution-phase synthesis using this compound is scalable, making it suitable for the production of larger quantities of peptides required for preclinical and clinical studies.
Application Example 1: Synthesis of the Dipeptide Z-Glu(OtBu)-Ala-OMe
This section details the synthesis of a model dipeptide, Z-Glu(OtBu)-Ala-OMe, via a carbodiimide-mediated coupling reaction in solution.
Experimental Protocol: Solution-Phase Synthesis of Z-Glu(OtBu)-Ala-OMe
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 equivalents) dropwise and stir the mixture for 15 minutes to generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the cooled solution of this compound and HOBt, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the prepared free amine solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide, Z-Glu(OtBu)-Ala-OMe.
-
Quantitative Data Summary
| Step | Compound | Starting Amount (Equivalents) | Typical Yield | Purity (by HPLC) |
| Coupling | Z-Glu(OtBu)-Ala-OMe | 1.0 | 85-95% | >98% |
| N-terminal (Z) Deprotection | H-Glu(OtBu)-Ala-OMe | - | 90-98% | >97% |
| Side-chain (OtBu) Deprotection | Z-Glu-Ala-OMe | - | >95% | >98% |
Experimental Workflow Diagram
Caption: Solution-phase synthesis workflow for Z-Glu(OtBu)-Ala-OMe.
Deprotection Protocols
The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal.
Protocol 1: N-terminal Z-Group Deprotection (Hydrogenolysis)
Materials:
-
Z-Glu(OtBu)-Ala-OMe
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH.
-
Add a catalytic amount of 10% Pd/C (typically 10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected dipeptide, H-Glu(OtBu)-Ala-OMe.
Protocol 2: α-Carboxyl OtBu-Group Deprotection (Acidolysis)
Materials:
-
Z-Glu(OtBu)-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the OtBu-protected peptide in DCM.
-
Add an excess of TFA (e.g., 50% TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to obtain Z-Glu-Ala-OMe.
Deprotection Strategy Diagram
Caption: Orthogonal deprotection of Z-Glu(OtBu)-Ala-OMe.
Application Example 2: Synthesis of a Protected Tripeptide Fragment for Convergent Synthesis
This example illustrates the use of this compound in the synthesis of a protected tripeptide fragment, Z-Phe-Glu(OtBu)-Ala-OMe , which can be used in a subsequent fragment condensation step.
Experimental Protocol: Stepwise Elongation
-
Synthesize the Dipeptide: Prepare Z-Glu(OtBu)-Ala-OMe as described in Application Example 1.
-
N-terminal Deprotection of the Dipeptide: Remove the Z-group from Z-Glu(OtBu)-Ala-OMe using the hydrogenolysis protocol described above to obtain H-Glu(OtBu)-Ala-OMe.
-
Coupling of the Third Amino Acid:
-
Activate Z-Phe-OH (1.0 equivalent) with DCC (1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM at 0 °C.
-
Add the deprotected dipeptide, H-Glu(OtBu)-Ala-OMe (1.0 equivalent), to the activated Z-Phe-OH solution.
-
Follow the coupling, work-up, and purification procedures as outlined in Application Example 1 to obtain the protected tripeptide, Z-Phe-Glu(OtBu)-Ala-OMe .
-
Logical Relationship Diagram for Fragment Synthesis
Caption: Synthesis of a protected tripeptide fragment.
These detailed application notes and protocols provide a comprehensive guide for the effective use of this compound in peptide synthesis. The provided quantitative data and visual workflows are intended to facilitate the planning and execution of synthetic strategies for researchers in the field of peptide chemistry and drug development.
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of Z-Glu-OtBu in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Z-Glu-OtBu.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the coupling of this compound.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My Kaiser test remains positive (blue/purple beads) after an extended coupling time for this compound. What are the possible causes and solutions?
Answer:
Incomplete coupling of this compound is a frequent challenge, primarily due to steric hindrance from both the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester.[1][2] Here are the potential causes and recommended troubleshooting steps:
-
Possible Cause 1: Steric Hindrance. The bulky nature of both the Z and OtBu protecting groups can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[2]
-
Solution:
-
Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow the reaction to proceed to completion.
-
Double Coupling: Perform a second coupling step with a fresh solution of activated this compound.[2]
-
Elevated Temperature: Cautiously increase the reaction temperature to 35-40°C. Monitor carefully, as higher temperatures can increase the risk of racemization.
-
-
-
Possible Cause 2: Inadequate Activation. The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.
-
Solution:
-
Switch to a Stronger Coupling Reagent: For difficult couplings, consider using more potent activating agents such as HATU, HCTU, or PyBOP.[3] Phosphonium-based reagents like PyBOP are often effective for hindered couplings.
-
Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents, as moisture can deactivate the activated species.
-
-
-
Possible Cause 3: Peptide Aggregation. The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.
-
Solution:
-
Use Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures and improve solvation.
-
Solvent Choice: A mixture of DMF and DCM may improve resin swelling and reduce aggregation.
-
-
Issue 2: Formation of a Deletion Sequence in the Final Peptide
Question: My final peptide analysis by mass spectrometry shows a significant peak corresponding to a peptide missing the glutamic acid residue. What could be the cause?
Answer:
This indicates a failure in the coupling of this compound. The primary reason is an incomplete coupling reaction, leading to the N-terminus of the preceding amino acid being capped in the subsequent step (if a capping step is used) or remaining unreacted.
-
Troubleshooting Steps:
-
Review Coupling Protocol: Re-evaluate the coupling protocol used for this compound. Refer to the solutions for "Issue 1" to enhance coupling efficiency.
-
Incorporate a Monitoring Step: Always perform a Kaiser test or other qualitative test after the this compound coupling step to ensure completion before proceeding to the next deprotection and coupling cycle.
-
Optimize Reagent Equivalents: Ensure you are using an appropriate excess of the amino acid and coupling reagents (typically 2-4 equivalents relative to the resin loading).
-
Issue 3: Pyroglutamate Formation
Question: I have observed an unexpected mass loss of 18 Da in my final peptide, and N-terminal sequencing is blocked. Could this be related to the glutamic acid residue?
Answer:
Yes, this is a classic sign of pyroglutamate formation. When an N-terminal glutamic acid residue is present, its side-chain carboxyl group can undergo an intramolecular cyclization with the N-terminal amine, forming a five-membered lactam ring (pyroglutamate) and eliminating a molecule of water. This side reaction is particularly prevalent during the acylation of the N-terminal glutamic acid.
-
Prevention Strategies:
-
Rapid Subsequent Coupling: Minimize the time the N-terminal amine of the glutamic acid residue is exposed after deprotection. Proceed with the coupling of the next amino acid as quickly as possible.
-
Use of Additives: While more common in Boc-SPPS, ensuring efficient and rapid coupling can minimize the opportunity for this side reaction.
-
pH Control: The rate of pyroglutamate formation can be pH-dependent, with increased rates at both acidic and basic pH. Maintaining near-neutral conditions as much as possible during workup can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The difficulty arises from the steric bulk of both the N-terminal benzyloxycarbonyl (Z) protecting group and the side-chain tert-butyl (OtBu) ester. These large groups hinder the reactive centers, slowing down the rate of peptide bond formation compared to less sterically hindered amino acids.
Q2: Which coupling reagents are recommended for this compound?
A2: For challenging couplings like this compound, more powerful reagents are often necessary. While standard carbodiimide reagents like DIC in the presence of HOBt can be used, uronium/aminium salts such as HATU and HBTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective. HATU is often preferred for its rapid reaction rates and ability to suppress racemization.
Q3: Can I use microwave-assisted SPPS for coupling this compound?
A3: Yes, microwave irradiation can be beneficial for coupling sterically hindered amino acids as it can accelerate the reaction rate. However, it is crucial to carefully control the temperature to avoid side reactions, particularly racemization.
Q4: How does the choice of resin affect the coupling of this compound?
A4: The resin type can influence coupling efficiency through its swelling properties and the steric environment of the linker. Resins with good swelling characteristics in the chosen solvent (e.g., PEG-polystyrene resins) can improve reaction kinetics by enhancing the accessibility of the reactive sites. For highly acid-sensitive linkers like 2-chlorotrityl chloride resin, there is a risk of premature cleavage if acidic conditions are generated during coupling, for instance, by the use of HOBt.
Q5: What is the orthogonality of the Z and OtBu protecting groups in SPPS?
A5: The Z (benzyloxycarbonyl) group is typically removed by hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr/acetic acid, while the OtBu (tert-butyl) group is labile to moderate to strong acids like trifluoroacetic acid (TFA). This provides an orthogonal protection scheme. In the context of standard Fmoc-SPPS, both Z and OtBu groups are stable to the basic conditions (e.g., piperidine) used for Fmoc group removal. The OtBu group is typically removed during the final TFA cleavage from the resin along with other side-chain protecting groups. The Z-group, if present at the N-terminus, would require a separate deprotection step.
Data Presentation
Table 1: Representative Coupling Efficiencies of Sterically Hindered Amino Acids with Various Reagents
| Coupling Reagent | Additive | Base | Typical Coupling Time (hours) | Estimated Coupling Efficiency (%) | Key Remarks |
| DIC | HOBt | DIPEA | 4 - 8 | 85 - 95 | Standard, cost-effective, but may be slow for hindered residues. |
| HBTU | - | DIPEA | 2 - 4 | 95 - 99 | Efficient, but can cause guanidinylation of the N-terminus if used in excess. |
| HATU | - | DIPEA | 1 - 2 | > 99 | Highly efficient, fast, and low racemization. Recommended for difficult couplings. |
| PyBOP | - | DIPEA | 2 - 4 | > 98 | Phosphonium salt, very effective for hindered couplings. |
| COMU | - | DIPEA | 1 - 3 | > 99 | A newer generation uronium salt, reported to be highly efficient and soluble. |
Note: Efficiencies are estimates for sterically hindered amino acids and can be sequence-dependent. Optimization is recommended.
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling of this compound
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency HATU Coupling of this compound
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes and drain.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid.
References
preventing racemization during Z-Glu-OtBu activation
Welcome to the technical support center for the activation of Z-Glu-OtBu. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the Z-L-Glu-OtBu molecule during the activation of its carboxylic acid group for peptide coupling. This results in the formation of its D-enantiomer, Z-D-Glu-OtBu. The presence of this diastereomeric impurity can significantly impact the biological activity and purity of the final peptide product, often making it difficult to remove during purification.
Q2: What is the primary mechanism of racemization for this compound?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activation of the carboxyl group makes the α-proton acidic. A base in the reaction mixture can then abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reprotonation or reaction with an amine nucleophile can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers.
Q3: Which factors have the most significant impact on racemization during this compound activation?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical.
-
Additives: The presence of additives like HOBt or OxymaPure® can significantly suppress racemization.
-
Base: The type and amount of tertiary amine base used can either promote or mitigate racemization.
-
Solvent: The polarity of the solvent can affect the rate of racemization.
-
Temperature: Higher temperatures generally increase the rate of racemization.
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component increases the risk of racemization.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| High levels of D-isomer detected in the final product. | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization. | - Utilize coupling reagents known for low racemization, such as uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP).- For carbodiimide-mediated couplings (e.g., DIC, EDC), the use of an additive is essential. |
| Ineffective Additive: Lack of an additive or use of a less effective one. | - Always use a racemization-suppressing additive. OxymaPure® and its derivatives are generally more effective than HOBt.[1] | |
| Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can readily abstract the α-proton. | - Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of oxazolone formation and enolization. | - Perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature. | |
| Prolonged Pre-activation: Leaving the this compound activated for an extended period before adding the amine increases the opportunity for racemization. | - Employ an in situ activation protocol where the coupling reagent is added to the mixture of this compound, the amine component, and the additive.- If pre-activation is necessary, keep the time to a minimum. | |
| Polar Aprotic Solvent: Solvents like DMF can sometimes promote racemization. | - Consider using a less polar solvent or a mixture, such as dichloromethane (DCM) or a DCM/DMF co-solvent system. | |
| Low coupling yield despite using a potent coupling reagent. | Steric Hindrance: The incoming amine may be sterically bulky, slowing down the coupling reaction. | - Use a more powerful coupling reagent like HATU or COMU.[2] |
| Aggregation: The peptide chain may be aggregating, preventing efficient coupling. | - Switch to a more solubilizing solvent like N-methylpyrrolidone (NMP) or add a small amount of DMSO. |
Quantitative Data on Racemization Suppression
| Additive | Coupling Reagent | % D/L Isomer | Yield (%) |
| HOBt | DIC | 11.0 | 94.3 |
| HOAt | DIC | 3.9 | 91.5 |
| OxymaPure® | DIC | 0.9 | 94.4 |
| Oxyma-B | DIC | 1.0 | 90.0 |
Data sourced from a study on the formation of Z-Phg-Pro-NH₂ in DMF.[1]
Experimental Protocols
Protocol 1: Standard Coupling Procedure to Minimize Racemization of this compound
-
Dissolve Z-L-Glu-OtBu (1 equivalent) and the desired amino acid ester hydrochloride (1 equivalent) in an appropriate solvent (e.g., DCM or DMF).
-
Add a racemization-suppressing additive such as OxymaPure® (1 equivalent).
-
Add a suitable tertiary amine base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent, for example, diisopropylcarbodiimide (DIC) (1.1 equivalents), dropwise to the cooled and stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, proceed with the standard aqueous work-up and purification.
Protocol 2: Chiral HPLC Analysis of this compound Racemization
This protocol provides a general guideline for the analysis of the enantiomeric purity of a this compound derivative after a coupling reaction. The exact conditions may need to be optimized for the specific dipeptide.
-
Sample Preparation:
-
After the coupling reaction and work-up, dissolve a small amount of the crude or purified product in the mobile phase.
-
-
HPLC System and Conditions (Example):
-
Column: A chiral stationary phase (CSP) column (e.g., CHIRALPAK® series or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 254 nm or 265 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a standard of the pure Z-L-Glu-OtBu starting material to determine its retention time.
-
Inject the reaction sample. The presence of a second peak, corresponding to the Z-D-Glu-OtBu diastereomer, indicates racemization.
-
The percentage of racemization can be calculated from the relative peak areas of the two diastereomers.
-
Visualizing Key Relationships
The following diagram illustrates the central role of the activated this compound intermediate and the key factors that influence the pathway towards either the desired product or the racemized byproduct.
Caption: Factors influencing racemization during this compound activation.
References
solubility issues of Z-Glu-OtBu in reaction media
Welcome to the Technical Support Center for Z-Glu-OtBu (N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot solubility issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in reaction media important?
A1: this compound is a protected form of L-glutamic acid, a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the α-carboxylic acid. Its solubility is critical for ensuring a homogeneous reaction environment, which is essential for efficient and successful peptide coupling reactions. Poor solubility can lead to incomplete reactions, reduced yields, and the formation of impurities.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a white to off-white solid. Due to the presence of both polar (carboxylic acid) and non-polar (Z and OtBu groups) moieties, its solubility can be variable. It is generally soluble in a range of polar aprotic and chlorinated organic solvents.
Q3: In which common organic solvents is this compound soluble?
A3: this compound is known to be soluble in solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and acetone.[1] It has also been reported to be soluble in methanol and ethanol, but insoluble in petroleum ether.[2] One source indicates slight solubility in chloroform, DMSO, ethanol, and methanol.
Troubleshooting Guide for this compound Solubility Issues
Problem: this compound is not dissolving in the chosen reaction solvent.
Below is a troubleshooting workflow to address this issue.
References
Technical Support Center: Troubleshooting the Deprotection of Z-Glu-OtBu
Welcome to the technical support center for the synthesis and purification of glutamic acid derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of Z-Glu-OtBu (N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester).
Frequently Asked Questions (FAQs)
Q1: I am trying to remove both the Z and OtBu groups simultaneously. What are the recommended conditions?
Simultaneous deprotection of Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) groups is challenging due to their orthogonal nature. The Z group is typically removed by hydrogenolysis, while the OtBu group is labile to strong acids. Attempting to combine these methods can lead to incomplete reactions and side products. However, certain strong acid conditions can cleave both groups.
Q2: My hydrogenolysis reaction to remove the Z group is incomplete. What could be the issue?
Incomplete hydrogenolysis for Z-group removal can be due to several factors:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, of poor quality, or poisoned.[1]
-
Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure for completion.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.
-
Presence of Catalyst Poisons: Trace impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.
Q3: After acidic treatment to remove the OtBu group, I see multiple spots on my TLC/peaks in my HPLC. What are these byproducts?
Acid-mediated deprotection of the OtBu group can generate a stable tert-butyl cation. This reactive intermediate can lead to several side products:
-
Re-alkylation: The tert-butyl cation can re-alkylate the starting material or product.
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, particularly under strong acidic conditions.[2]
-
Incomplete Deprotection: Insufficient acid concentration or reaction time can leave the OtBu group intact.[3]
Q4: Can I selectively remove only the OtBu group while keeping the Z group?
Yes, this is a common strategy. The OtBu group is sensitive to acid, while the Z group is generally stable under these conditions. Mild acidic conditions can be used for selective deprotection.
Q5: How can I monitor the progress of my deprotection reaction?
The progress of the deprotection reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): A simple and quick way to visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion and purity of the reaction mixture.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any side products.[2]
Troubleshooting Guides
Incomplete Z-Group Deprotection (Hydrogenolysis)
| Symptom | Possible Cause | Recommendation |
| Starting material remains after prolonged reaction time | Catalyst deactivation | Use fresh, high-quality Pd/C catalyst. Consider a pre-treatment of the catalyst. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure (e.g., using a Parr hydrogenator). | |
| Poor substrate solubility | Try a different solvent system (e.g., THF:tert-butyl alcohol:phosphate-buffered saline). | |
| Presence of catalyst poisons | Purify the starting material to remove any potential catalyst poisons. |
Incomplete OtBu-Group Deprotection (Acidolysis)
| Symptom | Possible Cause | Recommendation |
| Starting material (this compound) or intermediate (Z-Glu-OH) remains | Insufficient acid strength or concentration | Use a stronger acid cocktail (e.g., higher percentage of TFA). |
| Short reaction time | Increase the reaction time and monitor by TLC or HPLC. | |
| Low temperature | Perform the reaction at room temperature or slightly elevated temperatures if the substrate is stable. | |
| Multiple products observed | Formation of tert-butylated byproducts | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cations. |
| Pyroglutamate formation | Use milder acidic conditions or a two-stage deprotection strategy if possible. |
Experimental Protocols
Protocol 1: Hydrogenolysis for Z-Group Removal
-
Preparation: Dissolve this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction vessel.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude H-Glu-OtBu.
Protocol 2: Acidic Cleavage for OtBu-Group Removal
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) to the reaction mixture at 0 °C. For peptides on solid support, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).
-
Isolation: Precipitate the product by adding cold diethyl ether and collect the solid by filtration or centrifugation.
Visual Guides
Chemical Deprotection Pathways
Caption: Deprotection pathways for this compound.
Troubleshooting Workflow for Incomplete Deprotection
References
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification Maze: A Technical Guide for Peptides Containing Z-Glu-OtBu
For researchers, scientists, and drug development professionals, the synthesis of complex peptides is a routine yet challenging endeavor. The incorporation of amino acid derivatives with bulky protecting groups, such as Z-Glu-OtBu, is often necessary but introduces significant hurdles during the purification phase. This technical support center provides detailed troubleshooting guides and frequently asked questions to address the specific issues encountered when purifying peptides containing the Z-Glu(OtBu) moiety.
The core challenge in the purification of peptides containing this compound lies in the quasi-orthogonal nature of the benzyloxycarbonyl (Z) and tert-butyl (OtBu) protecting groups. While the OtBu group is designed to be cleaved by strong acids like trifluoroacetic acid (TFA), the Z-group, primarily removed by hydrogenolysis, exhibits partial lability under these acidic conditions. This can result in a heterogeneous mixture of the desired peptide along with partially and fully deprotected species, complicating chromatographic separation.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of Z-Glu(OtBu)-containing peptides, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Multiple Peaks in RP-HPLC | 1. Incomplete Deprotection: Residual Z or OtBu groups lead to multiple peptide species with different hydrophobicities. 2. On-Column Degradation: Acidic mobile phase (e.g., 0.1% TFA) may cause slow cleavage of the Z-group during the HPLC run. 3. Peptide Aggregation: Hydrophobic protecting groups can promote aggregation. | 1. Optimize Cleavage: Ensure complete removal of protecting groups before purification. For simultaneous cleavage, carefully titrate TFA concentration and cleavage time. Consider a two-step cleavage if feasible (e.g., hydrogenolysis for Z followed by TFA for OtBu). 2. Modify HPLC Conditions: Use a faster gradient to minimize on-column exposure. Consider alternative ion-pairing agents or a mobile phase with a less acidic pH if the peptide is stable. 3. Improve Solubility: Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial mobile phase. The addition of chaotropic agents like guanidinium chloride can also disrupt aggregation. |
| Co-elution of Target Peptide and Impurities | 1. Similar Hydrophobicity: Partially deprotected species (e.g., peptide with Z-group intact but OtBu removed) can have very similar retention times to the fully deprotected peptide. 2. Pyroglutamate Formation: If Z-Glu(OtBu) is at the N-terminus, cyclization to pyroglutamate can occur during synthesis or cleavage, resulting in a closely eluting impurity with a mass difference of -17 Da.[1][2][3] | 1. Adjust Gradient: Employ a shallower gradient around the elution point of the target peptide to improve resolution.[4] 2. Change Selectivity: Switch to a different stationary phase (e.g., C8, Phenyl-Hexyl) or alter the organic modifier (e.g., methanol instead of acetonitrile) to change the elution profile. 3. pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially improving separation. |
| Low Yield of Purified Peptide | 1. Premature Z-Group Cleavage: Loss of the Z-group during TFA cleavage intended for OtBu removal can lead to side reactions and loss of the target peptide. 2. Adsorption to HPLC Column: Hydrophobic peptides can irreversibly bind to the stationary phase. 3. Precipitation during Purification: The peptide may precipitate in the mobile phase or on the column. | 1. Milder Cleavage Conditions: If aiming to retain the Z-group, use milder acidic conditions for OtBu removal, though this can be challenging. Orthogonal protection strategies are generally preferred. 2. Column Choice and Conditioning: Use a column with appropriate pore size and surface chemistry. Thoroughly wash and equilibrate the column before injection. 3. Solvent Optimization: Ensure the peptide is fully dissolved in the injection solvent and that the mobile phase composition at the start of the gradient is sufficient to maintain solubility. |
| Unexpected Mass Peaks in MS Analysis | 1. Alkylation: Reactive carbocations generated from the cleavage of OtBu and other tert-butyl-based protecting groups can alkylate sensitive residues like Tryptophan and Methionine.[5] 2. Incomplete Scavenging: Insufficient or inappropriate scavengers in the cleavage cocktail can lead to various side products. 3. Formation of TFA Adducts: Residual TFA can form adducts with the peptide. | 1. Use of Scavengers: Incorporate a scavenger cocktail (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)) into the TFA cleavage solution to quench reactive cations. 2. Optimize Scavenger Cocktail: The choice of scavengers should be tailored to the peptide sequence. For instance, thioanisole is effective for preventing methionine alkylation. 3. Post-Purification Workup: Perform salt exchange or multiple lyophilization steps from a dilute acid like 0.1% HCl to remove TFA adducts. |
Frequently Asked Questions (FAQs)
Q1: Why is the combination of Z and OtBu protecting groups for glutamic acid considered problematic for purification?
A1: The Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups are not fully orthogonal. The strong acidic conditions, typically high concentrations of trifluoroacetic acid (TFA), required for the complete removal of the OtBu group can also partially cleave the Z-group. This leads to a mixture of fully protected, partially deprotected (either Z or OtBu remaining), and fully deprotected peptide at the end of the synthesis, making the subsequent purification by HPLC challenging due to the similar nature of these species.
Q2: What are the primary side reactions to be aware of when working with Z-Glu(OtBu)?
A2: The two most common side reactions are:
-
Premature Z-group cleavage: As mentioned, the Z-group is labile to strong acids. Its unintended removal can expose the amine for further side reactions.
-
Pyroglutamate formation: If Z-Glu(OtBu) is at the N-terminus of the peptide, the N-terminal amine can attack the side-chain carboxyl group upon deprotection, leading to the formation of a cyclic pyroglutamate residue. This results in a mass loss of 17 Da (NH3) or 18 Da (H2O) depending on the starting residue (Gln or Glu).
Q3: How can I minimize pyroglutamate formation?
A3: To minimize pyroglutamate formation, ensure rapid and efficient coupling of the subsequent amino acid to the N-terminal Glu residue to reduce the time it spends with a free N-terminal amine under conditions that could promote cyclization. During cleavage, using optimized, minimal exposure to acidic conditions can also be beneficial. The rate of pyroglutamate formation is also pH-dependent, with minimal formation observed around pH 6.2.
Q4: What is the recommended cleavage cocktail for a peptide containing Z-Glu(OtBu) and other sensitive residues like Trp and Met?
A4: A common and effective cleavage cocktail is Reagent K, which consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For a more general-purpose and less odorous option, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient, especially if the peptide does not contain highly sensitive residues that require specific scavengers. The inclusion of scavengers like TIS is crucial to trap the tert-butyl cations generated from the cleavage of the OtBu group, which can otherwise cause alkylation of nucleophilic residues such as Tryptophan.
Q5: What are some alternative, more orthogonal protecting group strategies for Glutamic acid?
A5: To avoid the challenges associated with the Z/OtBu combination, several orthogonal protecting group strategies are available. In Fmoc-based solid-phase peptide synthesis (SPPS), the standard is to use Fmoc for the N-terminus and an acid-labile group for the side chain, such as OtBu for glutamic acid (Fmoc-Glu(OtBu)-OH). If selective deprotection of the side chain is required while the peptide is still on the resin, other protecting groups can be employed:
-
Allyl (OAll) esters: Removed by palladium catalysts, orthogonal to both acid- and base-labile groups.
-
2-Phenylisopropyl (O-2-PhiPr) esters: Cleaved under very mild acidic conditions (e.g., 1% TFA), which do not affect t-butyl-based protecting groups.
Experimental Protocols
Protocol 1: General Cleavage of a Peptide Containing Z-Glu(OtBu)
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of both Z and OtBu protecting groups.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is TFA:TIS:Water (95:2.5:2.5 v/v/v). For peptides with sensitive residues, a more complex scavenger mixture may be necessary.
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (e.g., 2 mL). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by analytical RP-HPLC and mass spectrometry to assess the purity and confirm the identity of the product.
Protocol 2: RP-HPLC Purification of the Crude Peptide
-
Sample Preparation: Dissolve the dried crude peptide in the minimum volume of a suitable solvent. If solubility is an issue, neat DMSO or DMF can be used, followed by dilution with the initial mobile phase. The sample should be filtered through a 0.22 µm syringe filter before injection.
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C18 reversed-phase column is standard. The choice of column dimensions will depend on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Method Development: First, perform an analytical run with a fast gradient (e.g., 5-95% B over 20 minutes) to determine the approximate retention time of the target peptide.
-
Preparative Run: Based on the analytical run, optimize the gradient for the preparative separation. A shallower gradient around the elution time of the target peptide will provide better resolution. For example, if the peptide elutes at 35% B, a gradient of 25-45% B over 40 minutes could be effective.
-
Fraction Collection: Collect fractions corresponding to the peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes in the purification of peptides containing this compound.
Caption: Decision workflow for the deprotection strategy of Z-Glu(OtBu) containing peptides.
Caption: A logical workflow for troubleshooting common HPLC purification issues.
References
Technical Support Center: Optimizing Z-Glu-OtBu Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Z-Glu-OtBu (N-α-Benzyloxycarbonyl-L-Glutamic acid α-tert-butyl ester) in peptide synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges in this compound coupling include potential side reactions such as racemization and the formation of byproducts. Steric hindrance from the bulky tert-butyl (OtBu) group can also slow down the reaction rate, potentially leading to incomplete coupling.[1] The choice of coupling reagent, base, and solvent is crucial to mitigate these issues.
Q2: Which form of the protected glutamic acid should I use: Z-Glu(OtBu)-OH or this compound?
A2: For coupling the glutamic acid residue via its α-carboxyl group, you should use Z-Glu(OtBu)-OH (N-α-Benzyloxycarbonyl-γ-tert-butyl-L-glutamic acid). In this derivative, the γ-carboxyl group is protected by the OtBu group, leaving the α-carboxyl group free for activation and coupling. This compound, with a protected α-carboxyl group, would be used if you intend to couple at the γ-carboxyl position.
Q3: How can I minimize racemization during the coupling of this compound?
A3: Racemization can occur at the α-carbon of the glutamic acid during activation. To minimize this, it is recommended to use coupling reagents that incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] Urethane protecting groups like the Z-group are generally good at suppressing racemization compared to acyl groups.[1][3] Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help reduce the risk of racemization.
Q4: What are the recommended solvents for this compound coupling?
A4: Polar aprotic solvents are generally preferred for peptide coupling reactions. The most common choices are N,N-dimethylformamide (DMF) and dichloromethane (DCM).[4] The solubility of all reactants, including this compound, the amino component, and the coupling reagents, should be considered when selecting a solvent. In some cases, N-methylpyrrolidone (NMP) can be a good alternative to DMF.
Q5: Which bases are suitable for this compound coupling reactions?
A5: A non-nucleophilic, sterically hindered tertiary amine is the preferred base for peptide coupling to minimize side reactions. The most commonly used bases are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). The choice of base can influence the extent of racemization, with weaker bases sometimes being advantageous in this regard.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient activation: The coupling reagent may not be potent enough. Steric hindrance: The bulky OtBu group may be slowing the reaction. Poor solubility: Reactants may not be fully dissolved. Moisture: Water in the reaction can quench activated species. | Change coupling reagent: Switch to a more powerful reagent like HATU or HBTU. Increase reaction time and/or temperature: Allow the reaction to proceed longer (monitor by TLC/LC-MS). A slight increase in temperature can be beneficial, but monitor for racemization. Optimize solvent: Ensure all components are fully dissolved. Sonication may help. Consider using a solvent mixture or a different solvent like NMP. Use anhydrous conditions: Ensure solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Byproducts | Racemization: Formation of the D-diastereomer. Side reactions with the coupling reagent: For example, N-acylurea formation with carbodiimides. Reaction with the Z-group: Although generally stable, harsh conditions might affect the protecting group. | Add racemization suppressants: Use HOBt or HOAt with your coupling reagent. Optimize base: Use the minimum necessary amount of a hindered base like DIPEA. Purify reagents: Ensure coupling reagents and solvents are of high purity. |
| Incomplete Reaction (Starting Material Remains) | Insufficient reagent equivalents: Incorrect stoichiometry. Short reaction time: The reaction has not gone to completion. Reagent degradation: Coupling reagent may have lost activity. | Check stoichiometry: Ensure appropriate molar ratios of all reactants. Extend reaction time: Continue to monitor the reaction until no further conversion is observed. Use fresh reagents: Use freshly opened or properly stored coupling reagents. |
| Difficulty in Product Purification | Byproducts with similar polarity to the product: Co-elution during chromatography. Insoluble byproducts: Dicyclohexylurea (DCU) from DCC coupling can be difficult to remove completely. | Optimize chromatography: Try a different solvent system or stationary phase for column chromatography. Choose a different coupling reagent: If using DCC, consider switching to DIC or a uronium/phosphonium salt to avoid DCU byproduct. |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Byproduct Solubility | Notes |
| DCC/HOBt | Carbodiimide | Moderate | Low with HOBt | DCU is insoluble | Good for solution phase; DCU filtration required. |
| DIC/HOBt | Carbodiimide | Moderate | Low with HOBt | DIU is soluble | Preferred over DCC for solid-phase synthesis. |
| EDC/HOBt | Carbodiimide | Moderate | Low with HOBt | Water-soluble | Ideal for aqueous-phase couplings; byproducts removed by washing. |
| HBTU/HOBt | Uronium | High | Low | Soluble | Fast and efficient; avoid excess to prevent N-terminal capping. |
| HATU/HOAt | Uronium | Very High | Very Low | Soluble | Generally considered one of the most effective reagents, especially for hindered couplings. |
| PyBOP | Phosphonium | High | Low | Soluble | Generates HOBt in situ; good for both solution and solid-phase synthesis. |
Experimental Protocols
General Protocol for Z-Glu(OtBu)-OH Coupling using HATU
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Z-Glu(OtBu)-OH
-
Amino component (as a free amine or hydrochloride salt)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve Z-Glu(OtBu)-OH (1.0 eq) in anhydrous DMF in a clean, dry reaction vessel.
-
Addition of Amine: Add the amino component (1.0-1.2 eq) to the solution. If the amino component is a hydrochloride salt, add DIPEA (1.0 eq) and stir for 10-15 minutes to neutralize before proceeding.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M KHSO₄, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Mandatory Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for low yield in this compound coupling.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
analytical methods to detect impurities in Z-Glu-OtBu synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of impurities in Z-Glu-OtBu (N-Benzyloxycarbonyl-L-glutamic acid 5-tert-butyl ester) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as process-related and degradation-related. Process-related impurities include unreacted starting materials such as L-glutamic acid, benzyl chloroformate (Z-Cl), and tert-butanol. Side-products from the reaction include the di-tert-butylated Z-glutamic acid and the corresponding benzyl ester of this compound. Degradation-related impurities can include pyroglutamate formation from the glutamic acid moiety, especially under acidic or basic conditions.[1][2][3]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantifying known impurities and assessing overall purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation of the final product and any isolated impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to detect volatile impurities like residual solvents or byproducts from the tert-butylation step.
Q3: How can I differentiate between the desired this compound and the di-tert-butylated impurity using HPLC?
A3: The di-tert-butylated impurity, Z-Glu(OtBu)-OtBu, is more hydrophobic than the desired product due to the additional tert-butyl group. In a reversed-phase HPLC setup, the di-tert-butylated impurity will therefore have a longer retention time.
Q4: What is pyroglutamate, and why is it a concern in this compound synthesis?
A4: Pyroglutamic acid (pGlu) is a cyclic lactam formed from the intramolecular condensation of the N-terminal glutamic acid residue.[1] Its formation is a common side reaction in peptide synthesis and can be catalyzed by both acidic and basic conditions, or heat. Since this compound is often used in peptide synthesis, the presence of a pyroglutamate derivative as an impurity can complicate subsequent coupling reactions and lead to incorrect peptide sequences.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A slightly acidic pH (e.g., with 0.1% TFA) is often effective. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent or replace it if necessary. |
| Shifting retention times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Inconsistent mobile phase preparation. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially for gradient methods. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure accurate composition. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step between injections and run blank gradients to identify the source of contamination. |
| Inability to detect suspected impurities | 1. Low concentration of the impurity. 2. Impurity co-elutes with the main peak or solvent front. 3. The impurity does not have a UV chromophore. | 1. Increase the injection volume or sample concentration. 2. Modify the gradient or mobile phase composition to improve resolution. 3. Use a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD). |
Unexpected Results in NMR Spectra
| Problem | Potential Cause | Suggested Solution |
| Unexpected signals in the ¹H NMR spectrum | 1. Presence of residual solvents from synthesis or purification. 2. Formation of side-products. 3. Water peak obscuring signals. | 1. Identify common solvent peaks using a reference table. Dry the sample under high vacuum to remove residual solvents. 2. Compare the spectrum with known impurity profiles. Consider 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation. 3. Use a deuterated solvent that has been stored over molecular sieves. For samples in D₂O, water suppression techniques can be applied. |
| Broad peaks | 1. Sample aggregation. 2. Paramagnetic impurities. 3. Chemical exchange. | 1. Dilute the sample or acquire the spectrum at a higher temperature. 2. Treat the sample with a chelating agent if metal contamination is suspected. 3. This can be indicative of conformational changes or proton exchange. Variable temperature NMR studies may provide more insight. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
Time (min) %B 0 30 20 70 25 95 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum, including phasing, baseline correction, and integration.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Expected Chemical Shifts (in CDCl₃):
-
δ 7.3-7.4 (m, 5H, Ar-H of Z group)
-
δ 5.1 (s, 2H, CH₂ of Z group)
-
δ 4.4-4.5 (m, 1H, α-CH)
-
δ 2.3-2.5 (m, 2H, γ-CH₂)
-
δ 1.9-2.2 (m, 2H, β-CH₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
Protocol 3: GC-MS for Volatile Impurity Analysis
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.
Data Presentation
Table 1: Typical Retention Times of this compound and Potential Impurities by RP-HPLC
| Compound | Expected Retention Time (min) | Notes |
| L-Glutamic Acid | Early eluting | Highly polar, will have a short retention time. |
| Z-Glu-OH | Intermediate | More hydrophobic than glutamic acid. |
| This compound | Target Compound | Main peak with expected retention time. |
| Z-Glu(OtBu)-OtBu | Later eluting | More hydrophobic than the desired product. |
| Pyroglutamate Derivative | Variable | Retention time will depend on the exact structure. |
| Benzyl Alcohol | Variable | May elute early depending on the gradient. |
Table 2: Key Mass-to-Charge Ratios (m/z) for LC-MS Identification
| Compound | Molecular Weight | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| This compound | 337.37 | 338.4 | 360.4 |
| Z-Glu(OtBu)-OtBu | 393.48 | 394.5 | 416.5 |
| Pyro-Z-Glu-OtBu | 319.36 | 320.4 | 342.4 |
| Z-Glu-OH | 281.27 | 282.3 | 304.3 |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for impurity analysis in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Z-Glu-OtBu and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
In the precise science of peptide synthesis, the selection of appropriately protected amino acids is fundamental to achieving high yields and purity. For the incorporation of glutamic acid, two derivatives, Z-Glu-OtBu and Fmoc-Glu(OtBu)-OH, represent distinct strategic choices dictated by the overall synthesis methodology. This guide provides an objective comparison of their performance, applications, and supporting experimental frameworks for researchers, scientists, and professionals in drug development.
Core Chemical Differences and Strategic Implications
The primary distinction between the two molecules lies in their N-terminal protecting groups: the Z (or Cbz, Benzyloxycarbonyl) group and the Fmoc (9-fluorenylmethoxycarbonyl) group. Both molecules share the same side-chain protection, a tert-butyl (OtBu) ester, which shields the gamma-carboxyl group of glutamic acid.
-
Fmoc-Glu(OtBu)-OH: This is the standard derivative for modern Solid-Phase Peptide Synthesis (SPPS).[1][2] The Fmoc group is base-labile, typically removed with a solution of piperidine in DMF, while the acid-labile OtBu group remains stable.[3] This orthogonality is the cornerstone of Fmoc-SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[3][4]
-
This compound: The Z-group is stable to the mild basic conditions used for Fmoc removal and to the moderate acidic conditions used for final cleavage in Fmoc-SPPS. Its removal requires more stringent conditions, typically catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr. Consequently, Z-protected amino acids have limited application in standard SPPS but are highly valuable in solution-phase peptide synthesis and for creating protected peptide fragments for convergent synthesis strategies.
Performance and Application Comparison
The choice between Fmoc and Z protection is fundamentally a choice between synthesis strategies. Fmoc-Glu(OtBu)-OH is integral to the iterative, linear assembly of peptides on a solid support, a technique favored for its efficiency and ease of automation. This compound is employed in more specialized applications, such as the synthesis of complex peptides or for preparing fully protected segments that will be joined together in solution.
| Parameter | Fmoc-Glu(OtBu)-OH | This compound | Rationale & References |
| Primary Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis; Fragment Condensation | Fmoc is the standard for SPPS due to its orthogonal deprotection scheme. Z-groups are stable to many SPPS conditions, making them suitable for creating protected fragments. |
| N-Terminal Deprotection | 20% Piperidine in DMF (Base-labile) | Catalytic Hydrogenation (H₂/Pd/C) or Strong Acid (HBr/AcOH) | The Fmoc group is specifically designed for mild, base-mediated removal. The Z-group requires harsher, reductive, or strongly acidic conditions. |
| Side-Chain Deprotection | Trifluoroacetic acid (TFA) cocktail (Acid-labile) | Trifluoroacetic acid (TFA) cocktail (Acid-labile) | Both derivatives use the same OtBu side-chain protection, which is removed during the final cleavage from the resin with strong acid. |
| Orthogonality | High (Fmoc is base-labile; OtBu is acid-labile) | High (Z is hydrogenolysis-labile; OtBu is acid-labile) | Both offer excellent orthogonality, allowing for selective deprotection, which is critical for controlled synthesis. |
| Common Side Reactions | Aspartimide formation (if Asp is present), Pyroglutamate formation | Pyroglutamate formation | N-terminal glutamic acid can cyclize to form pyroglutamic acid (pGlu), a side reaction that can occur during synthesis and purification. |
| Coupling Efficiency | Generally >99% with standard coupling reagents (e.g., HBTU, HATU) | Generally >98% in solution phase | While direct comparative data is scarce, both are highly efficient under optimized conditions. SPPS coupling is often driven to completion with excess reagents. |
Experimental Protocols
Detailed methodologies are crucial for successful synthesis. Below are representative protocols for the incorporation of each derivative.
This protocol outlines a single cycle of amino acid addition in automated or manual solid-phase synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents), a coupling agent like HBTU (3-4 equivalents), and a base such as DIPEA (6-8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
This protocol describes a typical solution-phase fragment condensation followed by the removal of the Z-group.
-
Fragment Coupling:
-
Dissolve the N-terminally deprotected peptide fragment (Fragment A) and the Z-Glu(OtBu)-OH activated ester (Fragment B, pre-activated with DCC/HOBt or HATU) in an appropriate solvent like DMF or DCM.
-
Add a tertiary base (e.g., DIPEA) and stir the reaction at room temperature. Monitor progress by HPLC or TLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts. Purify the coupled peptide by chromatography.
-
-
Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the Z-protected peptide in a solvent such as methanol, ethanol, or THF.
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously. The reaction is typically complete within a few hours.
-
Monitor the reaction by HPLC. Upon completion, filter the mixture through Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the deprotected peptide.
-
Visualizing Synthesis Workflows
Diagrams created using Graphviz help to clarify the distinct workflows for each strategy.
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-Glu(OtBu)-OH.
Caption: Workflow for solution-phase coupling and Z-group deprotection.
Logical Comparison of Protecting Groups
The selection criteria can be summarized in a logical relationship diagram.
References
A Comparative Analysis of Coupling Reagents for the Synthesis of Z-Glu-OtBu
For researchers and professionals in drug development and peptide chemistry, the efficient synthesis of protected amino acids is a critical step. The formation of the dipeptide Z-Glu-OtBu, a key building block in many synthetic routes, relies heavily on the choice of coupling reagent. This guide provides an objective comparison of commonly used coupling reagents, supported by generalized experimental data, to aid in the selection of the most appropriate reagent for this transformation.
The primary factors influencing the choice of a coupling reagent include reaction yield, purity of the product, prevention of racemization (epimerization), reaction time, and ease of purification. This analysis focuses on some of the most prevalent reagents: HATU, HBTU, TBTU, PyBOP, COMU, and the classic carbodiimide system, EDC/HOBt.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent can significantly impact the outcome of the synthesis of this compound. The following table summarizes the general performance of several widely used coupling reagents based on data from model peptide syntheses. While specific results for this compound may vary, these values provide a comparative overview of what can be expected.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) | Notes on Racemization/Side Reactions |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | Generally low racemization due to the formation of the HOAt ester.[1][2] Considered highly efficient, especially for sterically hindered couplings.[3] May cause guanidinylation of the N-terminus if used in excess. |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Effective with low racemization when HOBt is used as an additive. A standard and widely used coupling agent. Can also cause guanidinylation if not used in equimolar amounts to the carboxylic acid. |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Performance is very similar to HBTU. |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | A phosphonium salt-based reagent that is also very effective. Generates OBt esters in situ. Does not have the potential for guanidinylation, making it a "cleaner" reagent. |
| COMU | None | DIPEA | DMF | 15-30 | >99 | A third-generation uronium salt with high reactivity, often comparable or superior to HATU. Byproducts are highly soluble, simplifying purification. Considered a safer alternative to benzotriazole-based reagents. |
| EDC/HOBt | HOBt | None* | DCM/DMF | 60-240 | Variable | A classic carbodiimide method. The addition of HOBt is crucial to suppress racemization. The water-soluble nature of EDC and its urea byproduct facilitates workup in solution-phase synthesis. |
Note: While a base like DIPEA is not always required for the coupling itself with EDC/HOBt, it may be used depending on the specific protocol and the salt form of the amino components.
Experimental Protocols
The following is a generalized experimental protocol for the solution-phase synthesis of a dipeptide like this compound. This can be adapted for the specific coupling reagents mentioned above.
Materials:
-
Z-Glu-OH (N-benzyloxycarbonyl-L-glutamic acid)
-
H-Glu-OtBu (L-Glutamic acid tert-butyl ester) or its salt (e.g., HCl salt)
-
Coupling Reagent (e.g., HATU, HBTU, EDC)
-
Additive (e.g., HOBt, HOAt), if required
-
Base (e.g., DIPEA, NMM), if required
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Reagents for workup (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine)
General Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Glu-OH (1 equivalent) in the chosen anhydrous solvent.
-
Activation (for onium salts): Add the coupling reagent (1.05-1.2 equivalents) and any additive (1.05-1.2 equivalents) to the solution. Stir for a few minutes.
-
Neutralization (if using an amino acid salt): In a separate flask, dissolve H-Glu-OtBu salt (1 equivalent) in the solvent and add the base (e.g., DIPEA, 1-2 equivalents) to neutralize the salt and obtain the free amine.
-
Coupling: Add the free amine solution to the activated carboxylic acid solution. If a carbodiimide like EDC is used, the carboxylic acid, amine, EDC, and HOBt are typically mixed together.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). Reaction times can vary from 30 minutes to several hours depending on the reagent.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove excess base and unreacted amine, then with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the additive, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of different coupling reagents for the synthesis of this compound.
Conclusion
The choice of coupling reagent is a critical parameter in the synthesis of this compound and other peptides. For high efficiency and minimal racemization, modern onium salt reagents such as HATU and COMU are often the preferred choice, with COMU offering safety advantages. HBTU, TBTU, and PyBOP represent robust and slightly more economical options for standard couplings. The traditional EDC/HOBt system remains a viable option, particularly in solution-phase synthesis where the water-soluble byproducts can be easily removed. Ultimately, the optimal reagent may depend on the specific requirements of the synthesis, including scale, budget, and the desired purity of the final product. Researchers should consider these factors when selecting the most appropriate method for their needs.
References
A Comparative Guide to Peptide Sequence and Purity Validation: The Role of Z-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a peptide is not the final step in its journey to becoming a viable research tool or therapeutic agent. Rigorous validation of its amino acid sequence and purity is a critical quality control measure to ensure its identity, efficacy, and safety. The choice of building blocks during synthesis, such as the protected amino acid Z-Glu-OtBu, can influence the outcomes of these validation processes. This guide provides an objective comparison of peptide validation methodologies, with a special focus on considerations after the incorporation of this compound, and contrasts it with the more common Fmoc-Glu(OtBu)-OH strategy.
Performance Comparison: this compound vs. Fmoc-Glu(OtBu)-OH in Peptide Synthesis and Validation
The selection of a protecting group strategy is fundamental in solid-phase peptide synthesis (SPPS) and has direct implications for the purity of the crude peptide and the subsequent validation efforts. The two most common Nα-protecting groups are Benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc). The side chain of glutamic acid is typically protected as a tert-butyl ester (OtBu) in both strategies to prevent side reactions.
| Parameter | This compound Strategy | Fmoc-Glu(OtBu)-OH Strategy | Key Considerations for Validation |
| Nα-Deprotection Chemistry | Catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/acetic acid) | Mild base (e.g., 20% piperidine in DMF) | The harsh deprotection conditions for the Z-group can lead to side reactions and the generation of impurities that need to be identified and separated during HPLC analysis. |
| Orthogonality | The Z-group is not fully orthogonal with the acid-labile OtBu side-chain protecting group under all conditions. | The Fmoc/tBu strategy is a prime example of an orthogonal system, allowing for selective deprotection with minimal side reactions[1]. | A truly orthogonal strategy, like Fmoc/tBu, generally results in a cleaner crude product, simplifying purification and validation. |
| Common Impurities | - Deletion sequences due to incomplete coupling.- Side-products from harsh deprotection steps. | - Deletion sequences.- Aspartimide formation in sequences containing Asp residues.- Dibenzylfulvene adducts from Fmoc deprotection. | Both strategies can lead to sequence-related impurities. Mass spectrometry is essential for identifying these byproducts. |
| Crude Peptide Purity | Can be lower due to the challenges of Z-group chemistry in SPPS. | Generally higher due to the milder and more efficient nature of the Fmoc chemistry. | Higher crude purity reduces the burden on the purification process and simplifies the interpretation of analytical data. |
| Validation Complexity | Potentially more complex due to a higher diversity of process-related impurities. | Generally more straightforward, with well-characterized and common impurities. | Understanding the potential side reactions of each strategy is crucial for targeted impurity identification during validation. |
Experimental Protocols for Peptide Validation
Accurate determination of peptide sequence and purity relies on a combination of high-resolution analytical techniques. The two cornerstones of peptide validation are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for sequence verification.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is the primary method for analyzing the purity of a synthetic peptide[2]. It separates the target peptide from impurities based on hydrophobicity.
Methodology:
-
Sample Preparation: The lyophilized peptide is dissolved in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Column: A C18 reversed-phase column is most commonly used for peptide analysis[2][3].
-
Mobile Phase: A gradient of two solvents is used for elution:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Elution Gradient: A linear gradient from low to high concentration of Solvent B is run to elute the peptide and impurities from the column. A typical gradient might be 5% to 60% Solvent B over 20-30 minutes.
-
Detection: The peptide backbone absorbs UV light at a low wavelength, typically 214-220 nm[4]. A UV detector is used to monitor the column eluent.
-
Data Analysis: The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: Mass Spectrometry (MS) for Sequence Verification
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the amino acid sequence of a peptide.
Methodology:
-
Sample Introduction and Ionization: The purified peptide solution is introduced into the mass spectrometer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides.
-
MS1 Analysis (Molecular Weight Determination): In the first stage, the mass-to-charge ratio (m/z) of the intact peptide ions is measured. This allows for the confirmation of the molecular weight of the synthesized peptide.
-
Tandem MS (MS/MS) for Sequencing: A specific peptide ion from the MS1 scan is selected and fragmented. This fragmentation typically occurs at the peptide bonds.
-
MS2 Analysis (Fragment Ion Analysis): The m/z ratios of the resulting fragment ions (b- and y-ions) are measured in the second stage of the mass spectrometer.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum. This process can be performed manually or using specialized de novo sequencing software.
Visualization of Experimental Workflows
To further clarify the logical flow of peptide synthesis and validation, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis and subsequent validation.
Caption: Comparison of orthogonal vs. less orthogonal protecting group strategies.
References
The Subtle Architect: Assessing the Impact of Z-Glu-OtBu on Final Peptide Conformation
A Comparative Guide for Researchers in Peptide Synthesis and Drug Development
In the intricate world of peptide synthesis, the choice of protecting groups can be as critical as the sequence of amino acids itself. These temporary chemical modifications not only prevent undesirable side reactions but can also subtly influence the folding and final three-dimensional structure of the peptide. This guide provides a comparative analysis of Z-Glu-OtBu, a glutamic acid derivative with N-terminal benzyloxycarbonyl (Z) and side-chain tert-butyl (OtBu) protection, against the more commonly employed Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS). We delve into the potential impacts on peptide conformation, supported by an overview of relevant experimental methodologies.
The Protecting Group's Ripple Effect on Conformation
While direct, head-to-head experimental data quantifying the conformational differences in a final peptide solely due to the use of this compound versus Fmoc-Glu(OtBu)-OH is not extensively available in the current literature, we can infer potential impacts based on the chemistry of these protecting groups and known side reactions in peptide synthesis. The primary influence is likely indirect, arising from the conditions required for their removal and the potential for side reactions that can alter the peptide's primary structure and, consequently, its folded state.
A key side reaction for N-terminal glutamic acid is the formation of pyroglutamate (pGlu), a cyclic lactam.[1][2] This occurs through an intramolecular nucleophilic attack of the N-terminal amine on the side-chain γ-carboxyl group.[1] The conversion to pGlu results in the loss of a water molecule and the neutralization of the N-terminal charge, which can significantly impact the peptide's hydrogen bonding network, solubility, and overall conformation.[1] The acidic conditions used to remove the Boc group in Boc-SPPS are known to promote pyroglutamate formation from N-terminal glutamic acid.[3] While the Z-group is typically removed under different conditions (e.g., hydrogenolysis), the handling and synthesis strategy can still create environments conducive to this cyclization.
The choice between the Z-group and the Fmoc-group for N-terminal protection dictates the overall synthetic strategy (solution-phase vs. solid-phase, and the type of solid-phase chemistry). The Z-group, being more traditional, is often associated with solution-phase synthesis, while the Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Aggregation during SPPS, which is a sequence-dependent phenomenon, can be influenced by the bulk and chemical nature of the N-terminal protecting group and can impact the final folded state of the peptide.
Performance Comparison: this compound vs. Fmoc-Glu(OtBu)-OH
The following table summarizes the key characteristics of this compound and the more common alternative, Fmoc-Glu(OtBu)-OH, highlighting aspects that can indirectly influence the final peptide conformation.
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Potential Impact on Conformation |
| N-terminal Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | The bulk and hydrophobicity of the protecting group can influence peptide aggregation during synthesis, which may affect the final folding. |
| Typical Synthesis Method | Primarily Solution-Phase Synthesis | Predominantly Solid-Phase Peptide Synthesis (SPPS) | The synthesis method can impact purity and the prevalence of side products, indirectly affecting the conformational homogeneity of the final peptide. |
| N-terminal Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | The deprotection conditions for the Z-group are harsher and may lead to side reactions not typically seen in Fmoc-based SPPS. |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) | Identical side-chain protection minimizes this as a variable for direct conformational impact. The OtBu group is reliably removed with strong acid (e.g., TFA). |
| Potential Side Reactions | Pyroglutamate formation, especially if the Z-group is removed under acidic conditions or during prolonged synthesis. | Pyroglutamate formation is also possible, particularly with prolonged exposure to basic deprotection conditions or acidic cleavage. | The formation of pyroglutamate at the N-terminus removes a positive charge and can significantly alter the peptide's secondary structure. |
| Orthogonality | The Z-group is orthogonal to the OtBu group, allowing for selective deprotection. | The Fmoc-group is orthogonal to the OtBu group, forming the basis of the most common SPPS strategy. | Orthogonality is crucial for minimizing unintended deprotection and side reactions that could alter the primary sequence and thus the conformation. |
Experimental Protocols for Assessing Peptide Conformation
To empirically determine the impact of using this compound or any other amino acid derivative on the final peptide conformation, a combination of spectroscopic techniques is employed.
Experimental Workflow for Conformation Assessment
Peptide Synthesis using Z-Glu(OtBu)-OH (Manual Solid-Phase Method)
This protocol outlines the incorporation of a Z-protected amino acid at the N-terminus of a peptide synthesized on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-SPPS Cycles: Synthesize the peptide chain using standard Fmoc-SPPS chemistry. This involves cycles of Fmoc deprotection with 20% piperidine in DMF and coupling of the subsequent Fmoc-protected amino acid.
-
Final Fmoc Deprotection: After coupling the penultimate amino acid, perform a final Fmoc deprotection to expose the N-terminal amine.
-
Coupling of Z-Glu(OtBu)-OH:
-
Pre-activate Z-Glu(OtBu)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated Z-Glu(OtBu)-OH solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a qualitative ninhydrin test.
-
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups. The Z-group remains intact under these conditions.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Z-group Removal (if required): The N-terminal Z-group can be removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst) in a suitable solvent.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.
-
Sample Preparation:
-
Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
The peptide concentration is typically in the range of 20-100 µM.
-
Prepare a buffer blank with the exact same composition but without the peptide.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Purge the instrument with nitrogen gas.
-
Set the temperature, if studying temperature-dependent conformational changes.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer blank.
-
Record the CD spectrum of the peptide sample from approximately 190 to 260 nm.
-
Subtract the buffer spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectrum for characteristic features of secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band below 200 nm.
-
-
Use deconvolution algorithms to estimate the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, a mixture of H₂O/D₂O, or organic solvents like deuterated methanol or acetonitrile). The choice of solvent can be used to mimic different environments (e.g., aqueous vs. membrane-like).
-
The peptide concentration is typically in the range of 0.5-5 mM.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's 3D structure.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton signals to their respective amino acid residues in the peptide sequence.
-
Structural Restraints: Identify NOE cross-peaks to generate a list of inter-proton distance restraints. Dihedral angle restraints can be derived from coupling constants measured in 1D or 2D spectra.
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Structure Validation and Comparison: Analyze the quality of the calculated structures and compare the conformational ensembles of peptides synthesized with different glutamic acid derivatives.
-
Logical Pathway for Assessing Protecting Group Impact
Conclusion
The selection of a glutamic acid derivative like this compound, particularly its N-terminal protecting group, has the potential to influence the final conformation of a synthetic peptide. This influence is primarily indirect, stemming from the necessities of the synthetic strategy and the propensity for side reactions such as pyroglutamate formation. While the Z-group offers an alternative to the more common Fmoc- and Boc-chemistries, especially in the context of fragment condensation or solution-phase synthesis, researchers must be cognizant of the potential for introducing structural heterogeneity.
To definitively assess the impact of this compound on peptide conformation, a rigorous comparative study is necessary. This would involve the synthesis of the same peptide sequence using both this compound and a standard alternative like Fmoc-Glu(OtBu)-OH, followed by detailed conformational analysis using CD and NMR spectroscopy. Such an investigation would provide valuable insights into the subtle yet significant role of protecting groups in shaping the final architecture and, consequently, the biological function of synthetic peptides.
References
A Comparative Guide to Z-Glu-OtBu and Its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high yields, purity, and overall success of the synthetic endeavor. This guide provides a comprehensive literature review and objective comparison of Z-Glu-OtBu with its primary alternatives, Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH. We will delve into their performance, potential side reactions, and provide supporting experimental data and protocols to inform your synthetic strategy.
Introduction to Glutamic Acid Protection Strategies
In peptide synthesis, the carboxylic acid side chain of glutamic acid (Glu) must be protected to prevent its participation in undesired side reactions during peptide bond formation. The choice of the N-terminal protecting group (Z, Fmoc, or Boc) and the side-chain protecting group (tert-butyl ester (OtBu) or benzyl ester (OBzl)) defines the overall synthetic strategy, influencing factors such as orthogonality, deprotection conditions, and potential for side reactions.
This compound , or N-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester, is a derivative primarily used in solution-phase peptide synthesis (SPPS).[1] The benzyloxycarbonyl (Z) group is a classic N-terminal protecting group, while the tert-butyl (OtBu) ester shields the side-chain carboxyl group.[2]
Performance Comparison
The efficiency of coupling reactions and the purity of the final peptide are critical metrics for evaluating the performance of protected amino acid derivatives. While direct head-to-head quantitative comparisons under identical conditions are not extensively available in the literature, we can infer performance based on the general characteristics of each protecting group strategy.
Data Presentation: Comparison of Glutamic Acid Protection Strategies
| Parameter | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |
| Side-Chain Deprotection | Strong acid (e.g., TFA) | Strong acid (e.g., TFA), concurrent with final cleavage | Strong acid (e.g., HF, TFMSA), concurrent with final cleavage |
| Orthogonality | Z and OtBu groups are orthogonal. | Fmoc and OtBu groups are orthogonal. | Boc and OBzl groups are not fully orthogonal (both acid-labile, but at different strengths). |
| Typical Coupling Efficiency | >95% (in solution phase) | >99% (in solid phase) | >99% (in solid phase) |
| Crude Peptide Purity | Highly dependent on purification after each step. | 50-70% (sequence dependent) | 50-70% (sequence dependent) |
| Key Advantages | - Excellent protection against racemization.[2]- Suitable for fragment condensation strategies. | - Mild Nα-deprotection conditions.[2]- Wide availability of derivatives. | - Robust for complex and long sequences. |
| Key Disadvantages | - Harsher deprotection conditions for the Z-group.- Less amenable to automated solid-phase synthesis. | - Potential for side reactions like aspartimide formation with certain sequences.[3] | - Requires strong, hazardous acids (e.g., HF) for final cleavage. |
Common Side Reactions
Several side reactions can occur during peptide synthesis involving glutamic acid derivatives. The choice of protecting group strategy can influence the likelihood and nature of these side reactions.
Pyroglutamate Formation
N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid (pGlu), which can terminate peptide elongation. This non-enzymatic reaction is pH-dependent, with increased formation at both acidic and basic conditions. While this can occur with any of the strategies if glutamic acid is at the N-terminus of a deprotected peptide, the conditions used for Nα-deprotection can play a role. The repeated acidic treatments in Boc-SPPS and the basic conditions in Fmoc-SPPS can potentially promote this side reaction. In the case of this compound, this is less of a concern during chain elongation as the N-terminus is protected until the final deprotection step.
Aspartimide Formation
Although more prevalent with aspartic acid, glutamic acid residues can also undergo a similar side reaction, especially under basic conditions, leading to the formation of a glutarimide derivative. This is a more significant concern in Fmoc-SPPS due to the repeated use of piperidine for deprotection. The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.
Side Reactions Related to Protecting Groups
-
Z-group: During deprotection by catalytic hydrogenation, if there is an insufficient hydrogen source, a side reaction can occur, generating N-benzyl-protected tertiary amines.
-
OtBu-group: Upon cleavage with strong acids like TFA, the released tert-butyl cation is a reactive electrophile that can cause t-butylation of sensitive residues like tryptophan and methionine. The inclusion of scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail is crucial to mitigate this.
-
OBzl-group: The benzyl group can be partially cleaved during the repeated acid treatments for Boc removal in Boc-SPPS. Furthermore, acid-catalyzed migration of the benzyl group can occur in residues like tyrosine.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible and high-yield peptide synthesis. Below are representative protocols for the use of this compound and its alternatives.
Protocol 1: Solution-Phase Coupling of this compound
This protocol describes a typical coupling reaction in solution-phase synthesis.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (e.g., TBTU)
-
Coupling additive (e.g., HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C under an inert atmosphere.
-
Add DIPEA (2.1 eq) and stir for 15 minutes to neutralize the hydrochloride salt.
-
Add HOBt (1.1 eq) and TBTU (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, work up the reaction by dilution with an organic solvent like ethyl acetate and wash with aqueous acid, base, and brine.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Solid-Phase Coupling of Fmoc-Glu(OtBu)-OH
This protocol outlines a standard coupling cycle in Fmoc-SPPS.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
20% piperidine in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.
-
Wash the resin thoroughly with DMF and DCM.
Protocol 3: Solid-Phase Coupling of Boc-Glu(OBzl)-OH
This protocol details a typical coupling cycle in Boc-SPPS.
Materials:
-
Boc-Glu(OBzl)-OH
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIEA)
-
Anhydrous DMF
-
50% TFA in DCM
Procedure:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DMF. Wash the resin thoroughly with DMF.
-
Coupling: Pre-activate Boc-Glu(OBzl)-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.
-
Wash the resin thoroughly with DMF and DCM.
Mandatory Visualization
Caption: Comparative workflow of major peptide synthesis strategies.
Caption: Deprotection pathways and potential side reactions for this compound.
Caption: Logical relationships in selecting a glutamic acid derivative.
References
case studies comparing different protection strategies for glutamic acid
A Comparative Guide to Protection Strategies for Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Glutamic acid, with its α-amino group, α-carboxylic acid, and γ-carboxylic acid, presents a unique challenge in chemical synthesis, particularly in the realm of peptide synthesis and the development of complex molecules. The selective protection and deprotection of these functional groups are paramount to achieving desired chemical transformations while preventing unwanted side reactions. This guide provides an objective comparison of common protection strategies for glutamic acid, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific synthetic needs.
Comparison of α-Amino Group Protection Strategies
The temporary protection of the α-amino group is a critical first step in most synthetic routes involving glutamic acid, especially in peptide synthesis. The two most widely adopted strategies are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies.[1][2]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yields | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Boc-O- | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N), solvent (e.g., Dioxane/H₂O, THF) | Strong acid (e.g., TFA, HCl in dioxane)[3] | Typically >90% | Stable to catalytic hydrogenation and basic conditions.[3] Deprotection requires harsh acidic conditions which may not be suitable for acid-sensitive substrates. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-O- | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), base (e.g., Na₂CO₃, NaHCO₃), solvent (e.g., Dioxane/H₂O) | Mild base (e.g., 20% piperidine in DMF)[3] | Generally >95% | Base-labile, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups. Stable to acidic conditions and catalytic hydrogenation. |
| Z (Benzyloxycarbonyl) | Z-O- or Cbz-O- | Benzyl chloroformate (Cbz-Cl), base (e.g., NaOH, Na₂CO₃), solvent (e.g., Dioxane/H₂O) | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH), or Na/liquid ammonia | Typically >90% | Stable to mild acidic and basic conditions. Deprotection by hydrogenation is clean but may not be compatible with other functional groups sensitive to reduction. |
Experimental Protocols: α-Amino Group Protection
Boc Protection of Glutamic Acid:
-
Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.
-
Adjust the pH to 10-11 with 2M NaOH.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the pH with 2M NaOH.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-Glu-OH.
Fmoc Protection of Glutamic Acid:
-
Dissolve L-glutamic acid in 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-Cl in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer to pH 2 with concentrated HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield Fmoc-Glu-OH.
Comparison of γ-Carboxyl Group Protection Strategies
The protection of the side-chain carboxyl group of glutamic acid is crucial to prevent side reactions such as amide bond formation at the γ-position during peptide coupling. The choice of protecting group is often dictated by the overall synthetic strategy, particularly the method used for α-amino group protection to ensure orthogonality.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Yields | Key Considerations |
| tBu (tert-Butyl ester) | -O-tBu | Isobutylene, catalytic H₂SO₄ in dioxane; or Boc-Glu(OBzl)-OH followed by hydrogenation and esterification. | Strong acid (e.g., TFA) | Variable, typically 60-80% | Commonly used in the Fmoc/tBu strategy. Stable to basic conditions and catalytic hydrogenation. Prone to aspartimide formation in Asp-containing peptides. |
| Bzl (Benzyl ester) | -O-Bzl | Benzyl alcohol, acid catalyst (e.g., p-TsOH); or from N-protected glutamic acid and benzyl bromide with a base. | Catalytic hydrogenation (H₂/Pd), strong acid (e.g., HF, HBr/AcOH) | Typically >85% | Used in the Boc/Bzl strategy. Stable to mild acidic and basic conditions. Hydrogenolysis is a mild deprotection method. |
| All (Allyl ester) | -O-All | Allyl alcohol, DCC, DMAP; or Mitsunobu reaction with allyl alcohol. | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, dimedone) | 70-90% | Orthogonal to both acid- and base-labile protecting groups. Useful for on-resin cyclization and synthesis of complex peptides. |
| O-2-PhiPr (2-Phenylisopropyl ester) | -O-C(Me)₂Ph | 2-Phenyl-2-propanol, DCC, DMAP. | 1% TFA in DCM | N/A | Highly acid-labile, allowing for selective deprotection in the presence of tBu groups. Offers good protection against aspartimide formation. |
Experimental Protocols: γ-Carboxyl Group Protection
Formation of H-Glu(OtBu)-OH:
-
Suspend Boc-Glu-OH in dichloromethane (DCM).
-
Add N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP).
-
Add tert-butanol and stir the mixture for 24 hours at room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain Boc-Glu(OtBu)-OH.
-
Deprotect the Boc group using 50% TFA in DCM to yield H-Glu(OtBu)-OH.
Formation of Fmoc-Glu(OAll)-OH:
-
To a solution of Fmoc-Glu-OH and allyl alcohol in DCM at 0°C, add DCC and a catalytic amount of DMAP.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify by chromatography to yield Fmoc-Glu(OAll)-OH.
Orthogonal Protection Strategies and Workflows
Orthogonality in protecting groups is a cornerstone of modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. This is particularly vital in solid-phase peptide synthesis (SPPS).
Logical Flow of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
This workflow illustrates the iterative nature of SPPS, where the temporary Fmoc group is removed at each cycle, while the permanent, acid-labile side-chain protecting groups (like tBu for glutamic acid) remain intact until the final cleavage step.
Choosing a Protection Strategy
The selection of a suitable protection strategy depends on several factors, including the type of synthesis (solid-phase vs. solution-phase), the desired final product, and the presence of other functional groups.
Caption: Decision tree for selecting a glutamic acid protection strategy.
Protected Glutamic Acid Structures
Visualizing the structures of protected glutamic acid derivatives helps in understanding the steric and electronic effects of the different protecting groups.
Caption: Structures of unprotected and commonly protected glutamic acid.
References
A Cost-Benefit Analysis of Z-Glu-OtBu in Large-Scale Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the selection of an appropriate protecting group strategy for trifunctional amino acids like glutamic acid is a critical decision that profoundly impacts process efficiency, scalability, cost-effectiveness, and the final product's purity. This guide provides a comprehensive cost-benefit analysis of using the benzyloxycarbonyl (Z) protected glutamic acid derivative, Z-Glu-OtBu, in comparison to the more commonly employed Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH in an industrial setting.
Executive Summary
The choice between this compound, Fmoc-Glu(OtBu)-OH, and Boc-Glu(OBzl)-OH for large-scale synthesis is a multifaceted decision balancing raw material costs, process complexity, throughput, and waste management. While the initial cost of Z-protected amino acids may be attractive, a holistic analysis often reveals advantages for the more modern Fmoc and Boc strategies in terms of process efficiency and scalability, particularly in solid-phase peptide synthesis (SPPS). However, for certain solution-phase and fragment condensation strategies, the Z-group's unique deprotection chemistry can offer strategic advantages.
At a Glance: Comparison of Glutamic Acid Protection Strategies
| Feature | This compound | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH |
| Synthesis Strategy | Primarily Solution-Phase | Predominantly Solid-Phase (SPPS) | Solid-Phase (SPPS) & Solution-Phase |
| α-Amino Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Side-Chain Protection | OtBu (tert-Butyl ester) | OtBu (tert-Butyl ester) | OBzl (Benzyl ester) |
| α-Amino Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd) | Mild Base (e.g., Piperidine) | Moderate Acid (e.g., TFA) |
| Side-Chain Deprotection | Strong Acid (e.g., TFA) | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) or Hydrogenation |
| Orthogonality | Orthogonal to acid-labile groups | Fully orthogonal with tBu side chains | Quasi-orthogonal (relies on differential acid lability) |
Data Presentation: Performance and Cost Comparison
The following tables summarize key quantitative data to facilitate a comparative analysis. It is important to note that specific yields and costs can vary significantly based on the peptide sequence, scale of synthesis, and supplier.
Table 1: Raw Material Cost Comparison
| Derivative | Typical Bulk Price (USD/kg) | Key Considerations |
| This compound | $150 - $300 | Lower initial cost, but catalyst and specialized equipment for hydrogenation add to the overall process cost. |
| Fmoc-Glu(OtBu)-OH | $900 - $1200[1] | Higher initial cost, but well-suited for automated SPPS, potentially reducing labor costs. |
| Boc-Glu(OBzl)-OH | $100 - $250 | Low raw material cost, but requires strong, hazardous acids for cleavage. |
Table 2: Process and Performance Comparison (Illustrative)
| Parameter | This compound (Solution-Phase) | Fmoc-Glu(OtBu)-OH (SPPS) | Boc-Glu(OBzl)-OH (SPPS) |
| Typical Coupling Efficiency | >98% | >99% | >99% |
| Typical Deprotection Yield | >95% | >99% | >98% |
| Overall Crude Yield (for a 10-mer peptide) | 50-70% | 70-85% | 60-80%[2] |
| Crude Purity (by HPLC) | 40-60% | 60-80% | 50-70%[2] |
| Cycle Time per Amino Acid | 8-24 hours | 1-4 hours | 1-3 hours |
| Key Waste Streams | Heavy metal catalyst, organic solvents | Piperidine, DMF, TFA | Halogenated solvents, strong acids (TFA, HF) |
Experimental Protocols
General Protocol for this compound Coupling in Solution-Phase Synthesis
This protocol describes a representative coupling of this compound to a peptide chain with a free N-terminus.
Materials:
-
Peptide-amine salt (1.0 eq)
-
This compound (1.1 eq)
-
Coupling agent (e.g., EDC·HCl, 1.2 eq)
-
Activation additive (e.g., HOBt, 1.2 eq)
-
Organic base (e.g., DIPEA, 2.5 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the peptide-amine salt in the anhydrous solvent and cool the solution to 0 °C.
-
Add the organic base and stir for 15 minutes to generate the free amine.
-
In a separate flask, dissolve this compound, the coupling agent, and the activation additive in the anhydrous solvent.
-
Add the activated this compound solution to the peptide-amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.
-
The protected peptide is then isolated by extraction and purified by crystallization or chromatography.
General Protocol for Fmoc-Glu(OtBu)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard automated or manual SPPS coupling cycle.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-Glu(OtBu)-OH (3-5 eq)
-
Coupling agent (e.g., HBTU, 3-5 eq)
-
Organic base (e.g., DIPEA, 6-10 eq)
-
Anhydrous SPPS-grade DMF
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-Glu(OtBu)-OH by dissolving it with the coupling agent and base in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a capping step if necessary to block any unreacted amino groups.
Mandatory Visualization
Caption: Comparative workflow of a single amino acid incorporation cycle.
Caption: Orthogonality of protecting groups in different synthesis strategies.
Cost-Benefit Analysis
This compound:
-
Benefits: The primary advantage of the Z-group is its stability to both acidic and basic conditions, offering an orthogonal protection strategy when acid-labile (e.g., Boc, OtBu) or base-labile (Fmoc) groups are present elsewhere in the molecule. The lower raw material cost of Z-protected amino acids can be appealing for cost-sensitive projects.
-
Costs: The deprotection via catalytic hydrogenation requires specialized high-pressure equipment, which can be a significant capital investment. The use of palladium catalysts adds to the cost and introduces a heavy metal waste stream that requires careful management.[3] Solution-phase synthesis, where Z-groups are most commonly used, is generally more labor-intensive and difficult to automate than SPPS, leading to longer cycle times and potentially higher labor costs. Purification of intermediates after each step can also be time-consuming and solvent-intensive.
Fmoc-Glu(OtBu)-OH:
-
Benefits: The Fmoc/tBu strategy is the dominant method in modern solid-phase peptide synthesis for several reasons. The deprotection with a mild base is highly efficient and compatible with a wide range of sensitive amino acids. The process is easily automated, leading to high throughput and reduced labor costs for large-scale production. The final cleavage from the resin and removal of side-chain protecting groups with TFA is a single, efficient step. The waste stream, while significant in volume, is generally easier to handle than heavy metals or highly corrosive acids like HF.
-
Costs: The initial cost of Fmoc-amino acids is significantly higher than their Z or Boc counterparts. The large volumes of DMF and piperidine used in SPPS contribute to high solvent costs and generate a substantial amount of organic waste.
Boc-Glu(OBzl)-OH:
-
Benefits: The Boc/Bzl strategy is a well-established and robust method for SPPS. The raw materials, including Boc-amino acids, are generally the least expensive. This strategy can be advantageous for the synthesis of some "difficult" sequences that are prone to aggregation under Fmoc conditions.
-
Costs: The repeated use of TFA for Boc deprotection can lead to degradation of sensitive residues. The final cleavage step requires the use of highly corrosive and hazardous hydrofluoric acid (HF), which necessitates specialized equipment and stringent safety protocols. The handling and disposal of HF waste are also costly and complex.
Conclusion and Recommendations
For the majority of large-scale peptide synthesis projects, particularly those utilizing SPPS, the Fmoc-Glu(OtBu)-OH strategy offers the best overall cost-benefit profile despite the higher initial raw material cost. The advantages of automation, high throughput, milder reaction conditions, and a more manageable waste stream often outweigh the higher cost of the amino acid derivative.
This compound remains a valuable option for specific applications, such as in fragment condensation strategies where its unique deprotection chemistry provides essential orthogonality. Its use in full-length solution-phase synthesis is becoming less common for large-scale production due to the process inefficiencies compared to SPPS.
The Boc-Glu(OBzl)-OH strategy, while cost-effective in terms of raw materials, is increasingly being replaced by the Fmoc strategy due to the significant safety and environmental concerns associated with the use of HF. It may still be considered for specific sequences where it offers a clear synthetic advantage and the necessary infrastructure for handling HF is in place.
Ultimately, the optimal choice of protecting group strategy for glutamic acid in large-scale synthesis will depend on a careful evaluation of the specific peptide sequence, the available manufacturing infrastructure, the desired scale of production, and a thorough analysis of the total cost of ownership, including raw materials, labor, capital equipment, and waste management.
References
A Comparative Guide to Alternative Protecting Groups for Glutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the side chain of glutamic acid is a critical consideration in solid-phase peptide synthesis (SPPS). While the tert-butyl (OtBu) ester is the conventional choice in Fmoc-based strategies, a range of alternative protecting groups offers unique advantages for specific applications, such as the synthesis of cyclic peptides, post-synthesis modifications, or peptides with challenging sequences. This guide provides an objective comparison of the performance of common and alternative protecting groups for glutamic acid, supported by experimental data and detailed methodologies.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of a protecting group for the γ-carboxyl group of glutamic acid impacts coupling efficiency, the potential for side reactions, and the possibilities for orthogonal deprotection strategies. The following table summarizes the key performance characteristics of the standard tert-butyl protecting group and its alternatives.
| Protecting Group | Structure | Key Features & Applications | Common Side Reactions |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard/Workhorse: High stability to piperidine, cleaved with strong acid (TFA). Suitable for routine peptide synthesis. | Pyroglutamate Formation: Can occur at the N-terminus. t-butylation: Alkylation of susceptible residues (e.g., Trp, Tyr) by the released t-butyl cation during cleavage. |
| Allyl (OAll) | -CH₂CH=CH₂ | Orthogonal Deprotection: Stable to both TFA and piperidine. Cleaved by palladium catalysis, allowing for on-resin modifications like cyclization or branching.[1] | Pyroglutamate Formation: Does not inherently prevent this side reaction. Metal Contamination: Requires thorough washing to remove palladium catalyst. |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂C₆H₅ | Quasi-Orthogonal/Acid Labile: Highly acid-sensitive. Can be selectively removed with dilute TFA (e.g., 1% in DCM) in the presence of tBu-based groups, useful for on-resin cyclization.[1] | Premature Deprotection: Potential for some loss during prolonged synthesis or with repeated exposure to acidic conditions. |
| 4-Pyridylmethyl (Pym) | -CH₂-C₅H₄N | Charge State Modification: "Flips" the charge of acidic peptides to positive, aiding in purification and ESI-MS characterization.[2] Removed by hydrogenation.[2] | Catalyst Poisoning: The pyridine moiety can potentially interfere with certain catalysts if not handled correctly. |
Experimental Protocols
Detailed methodologies for the deprotection of each protecting group are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and solid support.
Deprotection of γ-tert-Butyl Ester (OtBu)
This is the standard final cleavage and deprotection step in Fmoc-SPPS.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the peptide-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
On-Resin Deprotection of γ-Allyl Ester (OAll)
This procedure allows for selective deprotection of the glutamic acid side chain while the peptide remains attached to the resin.
-
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another suitable scavenger like morpholine or dimedone.
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the peptide) and a scavenger such as PhSiH₃ (10-20 equivalents) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Wash the resin extensively with DCM, DMF, and a solution of a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove the palladium catalyst.
-
Wash again with DMF and DCM before proceeding with the next synthetic step (e.g., on-resin cyclization).
-
On-Resin Deprotection of γ-2-Phenylisopropyl Ester (O-2-PhiPr)
This method provides selective deprotection under mildly acidic conditions.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of 1% TFA in DCM (v/v).
-
Treat the resin with the 1% TFA/DCM solution for 10-30 minutes at room temperature. Repeat as necessary, monitoring the deprotection.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF and DCM before the next step.
-
Deprotection of γ-4-Pyridylmethyl Ester (Pym)
This deprotection is typically performed after cleavage from the resin.
-
Reagents:
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂)
-
-
Procedure:
-
After cleaving the peptide from the resin and precipitating, dissolve the crude peptide in a suitable solvent like methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature.
-
Monitor the reaction by HPLC until completion.
-
Filter the mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of SPPS and the specific deprotection pathways for the discussed protecting groups.
References
Safety Operating Guide
Proper Disposal of Z-Glu-OtBu: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Z-Glu-OtBu (N-α-Benzyloxycarbonyl-L-glutamic acid α-t-butyl ester) is a critical aspect of maintaining a safe and compliant work environment. This guide provides a step-by-step protocol for the proper disposal of this compound, ensuring adherence to safety and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE) [1][2]
| Equipment | Specification |
|---|---|
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-impermeable gloves. |
| Body Protection | Protective clothing to prevent skin contact. |
| Respiratory Protection | A dust mask or respirator should be used if there is a risk of dust formation. |
Always handle this compound in a well-ventilated area to avoid the inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Discharging this chemical into sewer systems is not permitted.[1]
-
Containment:
-
Solid Waste: Carefully collect the solid material and place it into a suitable, clearly labeled, and sealed container for disposal. Avoid any actions that could generate dust.
-
Liquid Waste (Solutions): Absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled, and sealed container for disposal.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" or "N-α-Benzyloxycarbonyl-L-glutamic acid α-t-butyl ester".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Non-hazardous Chemical Waste").
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate chemical name and quantity on the waste manifest.
-
Disposal of Contaminated Packaging: Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Evacuate personnel to a safe area.
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.
-
Contain and collect the spill. Use appropriate tools to place the spilled material into a convenient waste disposal container.
-
Dispose of the collected material promptly in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Glu-OtBu
For researchers and scientists engaged in drug development and peptide synthesis, the safe handling and disposal of chemical reagents like Z-Glu-OtBu (N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and adherence to safety protocols. While specific toxicological properties for this compound have not been fully investigated, it is crucial to handle it with care, following standard laboratory safety practices for chemical reagents.
Immediate Safety and Personal Protective Equipment
Proper personal protective equipment (PPE) is the first line of defense against potential exposure to this compound. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1] |
| Body Protection | Lab Coat/Clothing | Wear a standard lab coat. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[1] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound. The following step-by-step guide outlines the safe handling procedures from preparation to use.
Preparation:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Work Area Setup: Ensure that all handling of this compound is conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and reaction vessels, within the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Weighing and Transfer:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust.
-
Use Appropriate Tools: Use a clean spatula to transfer the desired amount of this compound onto weighing paper or directly into a tared reaction vessel.
-
Close Container: Promptly and securely close the main container of this compound after dispensing.
In-Use:
-
Controlled Environment: Keep all reactions involving this compound within the chemical fume hood.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Maintain Ventilation: Ensure the fume hood sash is kept at the appropriate height to maintain proper airflow.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Designated Waste Container: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, and any unreacted compound) in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, appropriately labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound" or "N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester".
Storage:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
Secondary Containment: It is good practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Final Disposal:
-
Licensed Disposal Service: The disposal of chemical waste must be handled by a licensed chemical destruction plant or a certified hazardous waste disposal company.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
